Product packaging for 3-Amino-3-(3-chlorophenyl)propanoic acid(Cat. No.:CAS No. 68208-21-9)

3-Amino-3-(3-chlorophenyl)propanoic acid

Cat. No.: B112902
CAS No.: 68208-21-9
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B112902 3-Amino-3-(3-chlorophenyl)propanoic acid CAS No. 68208-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377341
Record name 3-amino-3-(3-chlorophenyl)propanoic acid
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-21-9
Record name 3-Amino-3-(3-chlorophenyl)propanoic acid
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Record name 3-amino-3-(3-chlorophenyl)propanoic acid
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Record name 3-amino-3-(3-chlorophenyl)propanoic acid
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Foundational & Exploratory

Elucidation of the Chemical Structure of 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Amino-3-(3-chlorophenyl)propanoic acid. This document outlines the key analytical techniques, experimental protocols, and expected data for the unambiguous confirmation of the molecule's constitution.

Introduction

This compound is a substituted β-amino acid. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, biological activity, and for ensuring its quality and purity in research and development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete structural characterization of this compound.

The structure of this compound is characterized by a propanoic acid backbone with an amino group and a 3-chlorophenyl substituent at the C3 position. The elucidation process involves confirming the connectivity of these functional groups and the substitution pattern on the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [1]
CAS Number 68208-21-9
Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data from NMR, MS, and IR analyses. While experimental data for the 3-chloro isomer is not widely published, the presented data is predicted based on the analysis of closely related isomers, such as the 2-chloro and 4-chloro analogs, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts and multiplicities are summarized in Table 2.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (CH₂)~ 2.7 - 2.9Doublet of doublets (dd)2H
H-3 (CH)~ 4.5 - 4.7Triplet (t)1H
Aromatic (H-2', H-4', H-5', H-6')~ 7.2 - 7.5Multiplet (m)4H
Amino (NH₂)Broad singlet2H
Carboxylic Acid (OH)Broad singlet1H

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (COOH)~ 172 - 174
C-2 (CH₂)~ 40 - 42
C-3 (CH)~ 50 - 52
C-1' (Ar-C)~ 140 - 142
C-3' (Ar-C-Cl)~ 134 - 136
C-2', C-4', C-5', C-6' (Ar-CH)~ 126 - 131
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and connectivity. For the related 2-chloro isomer, tandem mass spectrometry data shows a precursor ion at m/z 200.0473 and fragment ions at m/z 182.9, 140, and 141.[2] A similar fragmentation pattern would be expected for the 3-chloro isomer.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z ≈ 199 (¹²C₉¹H₁₀³⁵Cl¹⁴N¹⁶O₂)

  • Loss of H₂O: [M-18]⁺

  • Loss of COOH: [M-45]⁺

  • Loss of the chlorophenyl group: Fragmentation leading to ions corresponding to the propanoic acid backbone.

  • Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are listed in Table 4.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)
Amine (N-H)Stretching3400 - 3250
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
Carbonyl (C=O)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1475
C-NStretching1250 - 1020
C-ClStretching800 - 600

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound is a Strecker-like synthesis starting from 3-chlorobenzaldehyde. A general procedure, adapted from the synthesis of the 4-chloro isomer, is as follows.[3]

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • A suspension of 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol is prepared.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield this compound.

Analytical Protocols

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Transfer the solution to a 5 mm NMR tube. Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start Starting Materials (3-Chlorobenzaldehyde, Malonic Acid, Ammonium Acetate) reaction Reaction (e.g., Strecker-like synthesis) start->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS, MS/MS) product->ms ir IR Spectroscopy product->ir interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Confirmed Structure: 3-Amino-3-(3-chlorophenyl) propanoic acid interpretation->structure

Caption: Experimental workflow for synthesis and structural analysis.

logical_relationships cluster_data Spectroscopic Data cluster_info Deduced Structural Information cluster_conclusion Final Structure Confirmation H_NMR ¹H NMR - Chemical Shifts - Multiplicities - Integration Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR - Number of Signals - Chemical Shifts Carbon_Framework Carbon Skeleton C_NMR->Carbon_Framework MS Mass Spec - Molecular Ion Peak - Fragmentation Pattern - Isotopic Ratio Molecular_Formula Molecular Formula & Connectivity MS->Molecular_Formula IR IR Spec - Characteristic Bands Functional_Groups Presence of COOH, NH₂, Ar-Cl IR->Functional_Groups Final_Structure This compound Proton_Env->Final_Structure Carbon_Framework->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Logical relationships in NMR and MS data interpretation.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides unambiguous evidence for the molecular structure. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.

References

Physicochemical Properties of 3-Amino-3-(3-chlorophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-3-(3-chlorophenyl)propanoic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a general characterization workflow.

Core Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂PubChem[1]
Molecular Weight 199.63 g/mol PubChem[1], Sigma-Aldrich[2]
Melting Point 222-224 °CECHEMI[3]
logP (Computed) 2.6PubChem (XLogP3 3.0)[1]
pKa (Computed) Data not available
Appearance SolidECHEMI[3]
Synonyms 3-(3-chlorophenyl)-beta-alanineSigma-Aldrich[2][4]
CAS Number 68208-21-9Sigma-Aldrich[2][4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[6]

  • Thermometer[5]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[7] The fine powder is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[6][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • Qualitative Solubility:

    • Place approximately 25 mg of this compound into a small test tube.[9]

    • Add 0.75 mL of the solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions, shaking vigorously after each addition.[9][10]

    • Observe if the solid dissolves completely. The amphoteric nature of the amino acid suggests it will be soluble in both acidic and basic aqueous solutions.

  • Quantitative Solubility (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For an amino acid, there will be at least two pKa values corresponding to the carboxylic acid and amino groups.[11]

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known amount of this compound is dissolved in a known volume of water.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[12]

  • The titration is continued past the equivalence points.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.[13]

  • The pKa values are determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values of the ionizable groups.[12][13]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a measure of lipophilicity.[14]

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

  • n-Octanol and water (pre-saturated with each other)

Procedure (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]

  • A known amount of this compound is dissolved in one of the phases (e.g., water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.[15]

  • The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

  • Aliquots are carefully taken from both the n-octanol and the aqueous layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique.[15]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Alternative Method (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP values. This method relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.[16][17]

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Solubility Assessment Structure->Solubility pKa pKa Determination Structure->pKa logP logP Determination Structure->logP Analysis Data Analysis and Interpretation MeltingPoint->Analysis Solubility->Analysis pKa->Analysis logP->Analysis Report Technical Report Generation Analysis->Report

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Context

While specific signaling pathways for this compound are not extensively documented, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[18] Many compounds in this class exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipyretic effects.[18] The structural features of this compound, particularly the aryl propionic acid scaffold, suggest potential for biological activity that warrants further investigation in drug discovery and development programs. Derivatives of similar compounds have been explored for antimicrobial activities.[19]

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the mechanism of action of 3-amino-3-(3-chlorophenyl)propanoic acid. It is intended for research and informational purposes only. A significant portion of the detailed pharmacological data available pertains to the isomeric compound, 3-amino-3-(4-chlorophenyl)propanoic acid. Due to the structural similarity, the mechanism of the 3-chloro isomer is presumed to be analogous, but this should be confirmed by direct experimental evidence.

Executive Summary

This compound is a synthetic amino acid derivative with potential applications in neuroscience and pharmacology. Based on evidence from its closely related isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, the primary mechanism of action is competitive antagonism of the GABAB receptor. This interaction inhibits the downstream signaling cascade typically initiated by the endogenous ligand, γ-aminobutyric acid (GABA), leading to a modulation of neuronal excitability. This guide provides a detailed overview of this mechanism, including the associated signaling pathways, quantitative data on receptor interaction, and relevant experimental protocols.

Core Mechanism of Action: GABAB Receptor Antagonism

The principal molecular target of this compound is understood to be the GABAB receptor, where it functions as a weak but specific antagonist.

The GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system. It is a heterodimer composed of two subunits, GABAB1 and GABAB2. Under normal physiological conditions, the binding of GABA to the GABAB1 subunit triggers a conformational change that activates the associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Gαi/o Subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit:

    • Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, causing potassium ion efflux and hyperpolarization.

    • Inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters.

Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the orthosteric binding site on the GABAB1 subunit, the same site as the endogenous agonist GABA. However, this binding event does not induce the necessary conformational change to activate the receptor and the downstream G-protein signaling cascade. By occupying the binding site, it prevents GABA from binding and initiating its inhibitory effects. This blockade of GABAB receptor signaling can lead to an overall increase in neuronal excitability.

Visualization of the Signaling Pathway

The following diagram illustrates the antagonistic effect of this compound on the GABAB receptor signaling pathway.

GABAB_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAB_receptor GABAB Receptor (GABAB1 + GABAB2) Gi_protein Gi/o Protein (Inactive) GABAB_receptor->Gi_protein Activates G_alpha Gαi/o (Active) Gi_protein->G_alpha Dissociates G_beta_gamma Gβγ (Active) Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Presynaptic Ca2+ Channel K_channel Postsynaptic GIRK Channel GABA GABA GABA->GABAB_receptor Binds & Activates Antagonist 3-Amino-3-(3-chlorophenyl) propanoic acid Antagonist->GABAB_receptor Binds & Blocks G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC

Caption: Antagonism of the GABAB receptor by this compound.

Quantitative Data

CompoundParameterValueReceptor/SystemReference
3-Amino-3-(4-chlorophenyl)propanoic acidpA23.5GABAB ReceptorAbbenante et al., 1997[1]

Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A lower pA2 value, such as 3.5, is indicative of weak antagonist activity.

Experimental Protocols

The determination of a compound's activity at the GABAB receptor typically involves radioligand binding assays or functional assays such as electrophysiology. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the GABAB receptor.

Protocol: Competitive Radioligand Binding Assay for GABAB Receptor

Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to displace a known radiolabeled GABAB receptor ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-GABA or a specific GABAB antagonist like [3H]-CGP54626.

  • Receptor Source: Rat or mouse brain tissue (cortex or cerebellum), or cell lines expressing recombinant GABAB receptors.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at 4°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known GABAB agonist (e.g., 1 mM Baclofen) or antagonist.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding Wells: Add 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]-radioligand.

    • Non-specific Binding Wells: Add 100 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [3H]-radioligand.

    • Test Compound Wells: Add 100 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]-radioligand.

    • Incubate the plate at 4°C for 60 minutes.

  • Assay Termination and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The available evidence strongly suggests that this compound acts as a competitive antagonist at the GABAB receptor. By blocking the action of GABA, it modulates a key inhibitory signaling pathway in the central nervous system. The provided data for the 4-chloro isomer indicates that this antagonism is relatively weak. Further research, including direct binding and functional assays with the 3-chloro isomer, is necessary to fully elucidate its pharmacological profile and therapeutic potential. The experimental framework detailed in this guide provides a basis for such future investigations.

References

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propanoic Acid: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-chlorophenyl)propanoic acid, a halogenated derivative of β-phenylalanine. While specific historical details on its discovery are not extensively documented in readily available literature, its synthesis and study are rooted in the broader exploration of β-amino acids and their interactions with biological systems. This document outlines a common synthetic route, presents available pharmacological data for its close structural isomer, 4-Amino-3-(4-chlorophenyl)propanoic acid (a known GABAB receptor ligand), and details the associated signaling pathways. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in neuroscience and medicinal chemistry.

Introduction and Historical Context

The study of β-amino acids has been a significant area of research due to their unique structural properties and diverse biological activities. Unlike their α-amino acid counterparts, the shifted amino group in β-amino acids can lead to different conformational preferences in peptides and interactions with protein targets.

The synthesis of 3-amino-3-arylpropanoic acids has been explored through various methods, with the Rodionov reaction, a one-pot synthesis involving an aromatic aldehyde, malonic acid, and ammonia (often from ammonium acetate) in an alcoholic solvent, being a classical and efficient approach. While the exact date of the first synthesis of this compound is not clearly documented, its preparation falls under this well-established synthetic methodology for β-amino acids.

The interest in chlorophenyl-substituted amino acids, in particular, has been significantly driven by the discovery and development of baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a potent agonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, widely used as a muscle relaxant. This has spurred investigation into related structures, including the propanoic acid analogues, to explore their potential as modulators of the GABAergic system.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a one-pot reaction analogous to the Rodionov reaction.

Experimental Protocol: One-Pot Synthesis

Reaction Scheme:

3-chlorobenzaldehyde + Malonic acid + Ammonium acetate → this compound

Materials:

  • 3-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1.0 N

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Cool the reaction mixture to room temperature. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

  • To purify, dissolve the crude solid in 1.0 N HCl and then evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from hot methanol to yield pure this compound.

Note: This is a representative protocol based on general methods for synthesizing 3-amino-3-arylpropionic acids. Optimization of reaction times, temperatures, and purification methods may be required to achieve higher yields and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification 3-chlorobenzaldehyde 3-chlorobenzaldehyde Reaction_Setup Combine reactants in Ethanol 3-chlorobenzaldehyde->Reaction_Setup Malonic_acid Malonic_acid Malonic_acid->Reaction_Setup Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reaction_Setup Ethanol Ethanol Ethanol->Reaction_Setup Reflux Heat to reflux for 6-8 hours Reaction_Setup->Reflux Cooling_Precipitation Cool to room temperature (Precipitation occurs) Reflux->Cooling_Precipitation Filtration Vacuum filter and wash with cold Ethanol Cooling_Precipitation->Filtration Dissolution Dissolve in 1.0 N HCl Filtration->Dissolution Evaporation Evaporate solvent Dissolution->Evaporation Recrystallization Recrystallize from Methanol Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the one-pot synthesis of this compound.

Pharmacological Profile

Direct pharmacological data for this compound is limited in the public domain. However, significant insights can be drawn from its close structural isomer, 3-Amino-3-(4-chlorophenyl)propanoic acid.

Activity at GABA-B Receptors

Research by Abbenante et al. (1997) has shown that 3-Amino-3-(4-chlorophenyl)propanoic acid is a weak but specific antagonist at the GABA-B receptor.[1]

CompoundActivitypA2 Value
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B Receptor Antagonist3.5[1]

Table 1: Pharmacological activity of 3-Amino-3-(4-chlorophenyl)propanoic acid.

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity.

Given the structural similarity, it is plausible that this compound also interacts with the GABA-B receptor, though its specific activity (agonist vs. antagonist) and potency would require experimental verification. The position of the chloro substituent on the phenyl ring can significantly influence binding affinity and functional activity at the receptor.

Logical Relationship of Chloro-Isomers and Biological Activity

Isomer_Activity_Relationship cluster_compounds Structural Analogs cluster_activity Pharmacological Target 3_chloro This compound GABAB_Receptor GABAB Receptor 3_chloro->GABAB_Receptor Inferred Interaction 4_chloro 3-Amino-3-(4-chlorophenyl)propanoic acid 4_chloro->GABAB_Receptor Demonstrated Antagonism [1] Biological_Activity Biological Activity GABAB_Receptor->Biological_Activity

Caption: Inferred biological target for the 3-chloro isomer based on the 4-chloro analog.

Mechanism of Action: GABA-B Receptor Signaling Pathway

Assuming this compound interacts with the GABA-B receptor, its mechanism of action would involve the modulation of this G-protein coupled receptor (GPCR) signaling cascade. GABA-B receptors are heterodimers of GABA-B1 and GABA-B2 subunits and are coupled to inhibitory G-proteins (Gi/o).

GABA-B Receptor Signaling Diagram

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_Receptor GABAB Receptor GABAB1 GABAB2 G_Protein Gi/o Protein α βγ GABAB_Receptor:f0->G_Protein:f0 Activation AC Adenylyl Cyclase G_Protein:α->AC Inhibition Ca_Channel Voltage-gated Ca2+ Channel G_Protein:βγ->Ca_Channel Inhibition K_Channel GIRK K+ Channel G_Protein:βγ->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ligand GABA or Ligand Ligand->GABAB_Receptor:f0

Caption: Downstream signaling cascade of the GABAB receptor.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit presynaptic voltage-gated calcium channels, leading to decreased neurotransmitter release, and activate postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuronal membrane. An antagonist would block these effects by preventing agonist binding.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of pharmacologically relevant β-amino acids. While its direct discovery and history are not well-defined, established synthetic routes provide a clear path for its preparation. The known activity of its 4-chloro isomer as a GABA-B receptor antagonist strongly suggests a similar biological target for the 3-chloro compound, making it a person of interest for further pharmacological characterization.

Future research should focus on:

  • Definitive Pharmacological Profiling: Elucidating the specific activity (agonist, antagonist, or allosteric modulator) and potency of this compound at the GABA-B receptor.

  • Comparative Studies: Directly comparing the pharmacological profiles of the 2-chloro, 3-chloro, and 4-chloro isomers to understand the structure-activity relationship of the chlorine substitution.

  • In Vivo Studies: Investigating the effects of this compound in animal models of neurological disorders where GABA-B receptor modulation is relevant.

This technical guide provides a starting point for researchers to delve into the chemistry and potential pharmacology of this compound, a compound that may hold untapped potential in the field of drug discovery.

References

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-chlorophenyl)propanoic acid, a synthetic β-amino acid, and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reported biological activities of this scaffold. Particular attention is given to derivatives that have been explored for their utility as receptor modulators and as potential therapeutic agents. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel small molecules targeting various biological pathways.

Introduction

Substituted β-amino acids are valuable building blocks in drug discovery due to their ability to mimic or antagonize the action of endogenous molecules, such as neurotransmitters, and their incorporation into peptidomimetics to enhance stability and activity. The presence of a chlorine atom on the phenyl ring of this compound significantly influences its electronic and lipophilic properties, which in turn can modulate its binding affinity and selectivity for biological targets. This guide will delve into the known derivatives of this core structure, their synthesis, and their pharmacological profiles.

Core Compound: this compound

This compound, also known as 3-(3-chlorophenyl)-β-alanine, is a non-proteinogenic amino acid. Its structure features a chiral center at the C-3 position, allowing for the existence of (R) and (S) enantiomers, which may exhibit different biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68208-21-9[1][2]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Synonyms 3-(3-chlorophenyl)-beta-alanine[1]

Synthesis of 3-Amino-3-(aryl)propanoic Acids and Derivatives

The synthesis of racemic 3-amino-3-(aryl)propanoic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and ammonium acetate in a heated alcohol solvent. This method is applicable to the synthesis of the 4-chloro derivative and is expected to be effective for the 3-chloro isomer as well.[3]

Derivatization of the core molecule can be accomplished through standard organic chemistry techniques, including N-acylation, esterification, and amide bond formation.

General Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acids

A common and efficient method for the synthesis of racemic β-aryl-β-amino acids is the reaction of an aryl aldehyde with malonic acid and ammonium acetate.[3]

Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid [3]

  • A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.2 mmol), and ammonium acetate (53.4 mmol) in ethanol (100 mL) is prepared.

  • The reaction mixture is heated under reflux for 8 hours.

  • During heating, a white precipitate forms.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed with cold ethanol.

  • The product is dried under reduced pressure to yield the crude amino acid.

This protocol can be adapted for the synthesis of this compound by substituting p-chlorobenzaldehyde with m-chlorobenzaldehyde.

Synthesis of N-Benzoyl Derivatives

The amino group of 3-amino-3-(aryl)propanoic acids can be readily acylated, for example, with benzoyl chloride.[3]

Experimental Protocol: Synthesis of N-Benzoyl-3-amino-3-(aryl)propanoic Acid [3]

  • The racemic 3-amino-3-(aryl)propanoic acid is dissolved in an aqueous solution of sodium hydroxide.

  • The solution is cooled in an ice bath.

  • Benzoyl chloride is added portion-wise with vigorous stirring.

  • The reaction is allowed to proceed for 30 minutes.

  • The solution is then acidified to precipitate the N-benzoyl derivative.

  • The product is collected by filtration, washed with water, and dried.

Biological Activities and Derivatives

While specific data on a wide range of derivatives of this compound is limited in the public domain, studies on closely related analogs, particularly the 4-chloro isomer, provide valuable insights into the potential biological activities of this class of compounds.

GABA Receptor Modulation

Analogs of γ-aminobutyric acid (GABA) are of significant interest for their potential to modulate GABAergic neurotransmission. The 4-chloro analog of 3-amino-3-phenylpropanoic acid has been investigated as a potential antagonist at GABAB receptors.

Table 2: Biological Activity of a 4-Chloro Analog

CompoundBiological TargetAssayResult (pA₂)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorFunctional Antagonism3.5[4][5]

The pA₂ value indicates weak antagonist activity at the GABAB receptor. This suggests that derivatives of this compound could be explored for their potential to modulate GABAergic signaling, which is implicated in a variety of neurological and psychiatric disorders.

Potential as Anticancer and Antimicrobial Agents

Derivatives of structurally similar N-aryl-β-alanines have been synthesized and evaluated for their biological activities. For instance, N-(4-chlorophenyl)-β-alanine derivatives incorporating azole moieties have shown antimicrobial properties.

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human lung adenocarcinoma (A549) cells.[6] Among these, oxime and carbohydrazide derivatives demonstrated the most promising cytotoxic effects, in some cases surpassing the activity of cisplatin.[6]

Table 3: Anticancer Activity of Related Propanoic Acid Derivatives

Compound TypeCell LineActivityReference
Oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (lung cancer)Significant cytotoxicity, superior to cisplatin in some cases[6]
Carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (lung cancer)Promising antiproliferative effects[6]

These findings suggest that derivatization of the this compound scaffold could lead to the discovery of novel anticancer and antimicrobial agents. The synthetic routes and biological assays described in these studies on related compounds can serve as a valuable starting point for such investigations.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways modulated by this compound and its direct derivatives. However, based on the activity of its 4-chloro analog at the GABAB receptor, a potential mechanism of action can be inferred.

Postulated Signaling Pathway for GABAB Receptor Antagonism

GABAB receptors are G-protein coupled receptors that, upon activation by GABA, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate inwardly rectifying potassium channels (KIR) and voltage-gated calcium channels (VGCC). An antagonist would block these effects.

GABAB_Antagonism GABA GABA GABAB_R GABA B Receptor GABA->GABAB_R Activates Antagonist 3-Amino-3-(3-chlorophenyl) propanoic acid derivative (Antagonist) Antagonist->GABAB_R Blocks G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Down Decreased Cellular Response PKA->Cellular_Response_Down Leads to

Caption: Postulated antagonism of the GABA B receptor signaling pathway.

General Workflow for Synthesis and Evaluation

The development of novel derivatives of this compound would typically follow a structured workflow from synthesis to biological characterization.

Synthesis_Workflow Start Starting Materials: 3-Chlorobenzaldehyde, Malonic Acid, Ammonium Acetate Synthesis_Core Synthesis of Core: 3-Amino-3-(3-chlorophenyl) propanoic acid Start->Synthesis_Core Derivatization Chemical Derivatization (e.g., N-acylation, esterification) Synthesis_Core->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Screening Primary Biological Screening (e.g., receptor binding, cell viability) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Studies In_Vivo In Vivo Studies Hit_ID->In_Vivo Lead_Opt->Derivatization

References

Potential Therapeutic Targets of 3-Amino-3-(3-chlorophenyl)propanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential therapeutic targets of 3-Amino-3-(3-chlorophenyl)propanoic acid based on its structural similarity to the well-characterized pharmacological agent, Baclofen. Direct experimental data on this compound is limited in publicly available literature. The information presented herein is an inferred profile based on the established mechanism of action of GABA-B receptor agonists.

Introduction

This compound is a derivative of the amino acid propanoic acid. Its structural resemblance to Baclofen, a clinically significant muscle relaxant and antispasmodic agent, strongly suggests that its primary therapeutic target is the Gamma-Aminobutyric Acid (GABA) type B receptor (GABA-B receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial in modulating neuronal excitability.[1][2] This guide will explore the potential therapeutic applications of this compound by examining the pharmacology of its presumed target, the GABA-B receptor.

Core Therapeutic Target: The GABA-B Receptor

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a significant role in regulating neuronal activity throughout the central and peripheral nervous systems.[1] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors produce slower and more prolonged inhibitory effects.[2][3]

Mechanism of Action

As a presumed agonist of the GABA-B receptor, this compound is expected to mimic the action of endogenous GABA at this site. Activation of the GABA-B receptor initiates a cascade of intracellular events mediated by G-proteins, leading to:[2][3]

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Modulation of Ion Channels:

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of various neurotransmitters, including glutamate, GABA, and monoamines.[3]

This dual action of postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release) is the foundation of the therapeutic effects of GABA-B receptor agonists.

Potential Therapeutic Indications

Based on the established clinical uses and preclinical findings for the GABA-B receptor agonist Baclofen, the following therapeutic areas are potential targets for this compound.

Spasticity and Muscle Disorders

The most well-established therapeutic application for a GABA-B agonist is the management of spasticity.[5] By acting on GABA-B receptors at the spinal cord level, these agonists can reduce the hyperexcitability of motor neurons, leading to a decrease in muscle tone, clonus, and painful flexor spasms.[6]

Potential Applications:

  • Multiple Sclerosis[5]

  • Spinal Cord Injuries[5]

  • Cerebral Palsy

Pain Management

GABA-B receptor activation has been shown to have analgesic effects. By inhibiting the release of excitatory neurotransmitters in the spinal cord and brain regions involved in pain processing, GABA-B agonists can modulate nociceptive signaling.

Potential Applications:

  • Neuropathic Pain

  • Trigeminal Neuralgia

Substance Use Disorders

Emerging research suggests a role for GABA-B receptor agonists in the treatment of addiction. By modulating the release of dopamine in the mesolimbic pathway, these compounds may reduce the rewarding effects of drugs of abuse and alleviate withdrawal symptoms.

Potential Applications:

  • Alcohol Use Disorder

  • Cocaine and Opioid Dependence

Gastroesophageal Reflux Disease (GERD)

GABA-B receptors are present in the lower esophageal sphincter (LES). Agonists can reduce the frequency of transient LES relaxations, which are a primary cause of reflux.

Anxiety and Other Neurological and Psychiatric Disorders

Given the widespread inhibitory role of GABA in the CNS, GABA-B receptor modulation could have therapeutic potential in a range of other disorders.[1][2]

Potential Applications:

  • Anxiety Disorders

  • Schizophrenia[2]

  • Epilepsy, particularly absence seizures[7]

Quantitative Data Summary

The following table summarizes key pharmacological parameters for Baclofen, which can serve as a reference for predicting the potential activity of this compound.

ParameterValue (for Baclofen)Reference
GABA-B Receptor Affinity (Ki)Varies by study, typically in the low micromolar to high nanomolar range[7]
Functional Potency (EC50)Dependent on the specific assay and cell type used-
Bioavailability (Oral)~70-85%-
Half-life2.5 - 4 hours-
Primary Route of EliminationRenal-

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of a novel compound like this compound at the GABA-B receptor are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., CHO or HEK293 cells) or from rat brain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of the compound as an agonist at the GABA-B receptor by measuring G-protein activation.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the GABA-B receptor.

  • Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Separation and Detection: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Electrophysiology (Patch-Clamp)

Objective: To measure the effect of the compound on ion channel activity in individual neurons.

Methodology:

  • Cell Preparation: Use cultured neurons or brain slices.

  • Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

  • Stimulation and Recording: Apply the test compound to the cell and measure changes in membrane potential or ionic currents (e.g., activation of GIRK channels).

  • Data Analysis: Quantify the change in current or membrane potential in response to different concentrations of the compound.

Visualizations

Signaling Pathway of a GABA-B Receptor Agonist

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) GABAB_R GABA-B Receptor Agonist->GABAB_R Binds to G_Protein G Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC βγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Caption: Presumed signaling cascade upon GABA-B receptor activation.

Experimental Workflow for Target Validation

Experimental_Workflow start Start: Synthesize Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50, Emax) binding_assay->functional_assay If binding confirmed electrophysiology Electrophysiology (Measure ion channel modulation) functional_assay->electrophysiology If functional activity confirmed in_vivo In Vivo Animal Models (e.g., Spasticity, Pain) electrophysiology->in_vivo If neuronal activity modulated end Evaluate Therapeutic Potential in_vivo->end

Caption: Workflow for characterizing a novel GABA-B receptor agonist.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its close structural analogy to Baclofen provides a strong rationale for its investigation as a GABA-B receptor agonist. The well-established role of the GABA-B receptor in modulating neuronal excitability points towards a wide range of potential therapeutic applications, from spasticity and pain to substance use disorders and GERD. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

In Silico Modeling of 3-Amino-3-(3-chlorophenyl)propanoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Amino-3-(3-chlorophenyl)propanoic acid and its interactions with its primary biological target, the γ-aminobutyric acid type B (GABAB) receptor. This document outlines the known pharmacological data, details the relevant signaling pathways, and provides in-depth protocols for computational modeling and experimental validation. The information is intended to guide researchers in drug discovery and development in exploring the therapeutic potential of this compound and its analogs.

Introduction to this compound

This compound, with the CAS Number 68208-21-9, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3][4][5] Structurally similar to the known GABAB receptor agonist baclofen, this compound is of significant interest for its potential to modulate GABAergic neurotransmission. Understanding its interaction with the GABAB receptor at a molecular level is crucial for the development of novel therapeutics for neurological and psychiatric disorders. The primary biological target of this class of compounds is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[6][7][8] The 4-chloro analog of this compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak, specific antagonist of the GABAB receptor.[9][10]

Quantitative Data Summary

CompoundTargetActivityQuantitative MetricValueReference(s)
3-Amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorAntagonistpA23.5[9][10]

GABAB Receptor Signaling Pathway

The GABAB receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.[6] Upon agonist binding to the GABAB1 subunit, a conformational change is induced, leading to the activation of the associated G-protein (Gαi/o) on the intracellular side of the GABAB2 subunit.[11] This activation initiates downstream signaling cascades through the dissociation of the G-protein into its Gα and Gβγ subunits.[6]

The primary effector mechanisms include:

  • Inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][12]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit, resulting in potassium ion efflux and hyperpolarization of the postsynaptic neuron.[6]

  • Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit, which reduces calcium influx at the presynaptic terminal and subsequently decreases neurotransmitter release.[6][12]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GABABR GABAB Receptor (GABAB1/GABAB2) Ligand->GABABR Binds G_Protein Gαi/oβγ GABABR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP Decreases K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx (blocked) Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Inhibits In_Silico_Workflow Start Start: Define Research Question Template_Selection Template Selection (Related GPCRs) Start->Template_Selection Homology_Modeling Homology Modeling of GABAB Receptor Template_Selection->Homology_Modeling Model_Validation Model Validation (Ramachandran Plot, etc.) Homology_Modeling->Model_Validation Model_Validation->Homology_Modeling If invalid Ligand_Preparation Ligand Preparation (3D Structure Generation) Model_Validation->Ligand_Preparation If valid Docking Molecular Docking Model_Validation->Docking Ligand_Preparation->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, etc.) Trajectory_Analysis->Binding_Energy End End: Hypothesis Generation Binding_Energy->End Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (Homogenization & Washing) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, Test Compound, Radioligand) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

References

Spectroscopic and Synthetic Profile of 3-Amino-3-(chlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for chlorophenyl-substituted 3-aminopropanoic acid derivatives. The focus is on presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for their acquisition and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for a representative compound, 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid.

Table 1: ¹H NMR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.80-7.83m-2H, Aromatic
7.60d8.21H, Aromatic
7.40-7.55m-3H, Aromatic
7.29s-4H, Aromatic
5.56-5.63m-1H, CH
5.18-5.25m-2H, CH₂
4.53-4.56m-2H, CH₂
3.03dd5.5, 15.91H, CH₂
2.95dd5.6, 15.91H, CH₂

Table 2: ¹³C NMR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid [1]

Chemical Shift (δ) ppmAssignment
171.1C=O (acid)
166.5C=O (amide)
139.0Aromatic C
133.9Aromatic C
131.7Aromatic C
131.4Aromatic C
128.8Aromatic CH
128.6Aromatic CH
127.6Aromatic CH
127.0Aromatic CH
118.8=CH₂
65.6O-CH₂
49.3CH-N
39.6CH₂-C=O
30.9-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a benzoylated derivative of 3-Amino-3-(4-chlorophenyl)propanoic acid are presented below.

Table 3: FT-IR Data for 3-(Benzamido)-3-(4-chlorophenyl)propanoic acid [1]

Wavenumber (cm⁻¹)IntensityAssignment
1735sC=O stretch (ester)
1636sC=O stretch (amide I)
1601wC=C stretch (aromatic)
1577wC=C stretch (aromatic)
1533sN-H bend (amide II)
1489sC-H bend
1310mC-N stretch
1165mC-O stretch
1091m-
1014mC-Cl stretch
828wC-H bend (aromatic)
693m-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-3-(2-chlorophenyl)propanoic acid, tandem mass spectrometry (MS-MS) data is available.

Table 4: MS-MS Data for 3-Amino-3-(2-chlorophenyl)propanoic acid [2]

Precursor Ion (m/z)Collision EnergyFragment Ions (m/z)
198.0327 ([M-H]⁻)-154.1, 137
200.0473 ([M+H]⁺)-182.9, 141, 140

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of 3-Amino-3-(chlorophenyl)propanoic acid derivatives.

Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid[1]

A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (4.16 g, 40.0 mmol), and ammonium acetate (3.08 g, 40.0 mmol) in 50 mL of ethanol is heated under reflux for 8 hours. The white precipitate that forms upon cooling is filtered off and washed with cold ethanol. After drying under reduced pressure, the crude amino acid is obtained as a colorless solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

FT-IR spectra are recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique.[1] The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra, including tandem mass spectra (MS-MS), are acquired on an ion trap mass spectrometer.[2] The ionization technique can be either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of 3-Amino-3-(chlorophenyl)propanoic acid.

experimental_workflow start Starting Materials (p-chlorobenzaldehyde, malonic acid, NH4OAc) synthesis Synthesis (Reflux in Ethanol) start->synthesis workup Work-up (Filtration, Washing) synthesis->workup product Crude Product (3-Amino-3-(4-chlorophenyl)propanoic acid) workup->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product analysis Spectroscopic Analysis final_product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir FT-IR analysis->ir ms MS analysis->ms

Caption: Synthetic and analytical workflow.

spectroscopic_analysis_flow sample Pure Sample of 3-Amino-3-(chlorophenyl)propanoic acid nmr_prep Sample Preparation for NMR (Dissolution in deuterated solvent) sample->nmr_prep ir_prep Sample Preparation for IR (Direct analysis via ATR) sample->ir_prep ms_prep Sample Preparation for MS (Solution for ESI) sample->ms_prep nmr_acq NMR Data Acquisition (300 MHz Spectrometer) nmr_prep->nmr_acq nmr_data ¹H and ¹³C NMR Spectra nmr_acq->nmr_data ir_acq IR Data Acquisition (FT-IR Spectrometer) ir_prep->ir_acq ir_data FT-IR Spectrum ir_acq->ir_data ms_acq MS Data Acquisition (Ion Trap Mass Spectrometer) ms_prep->ms_acq ms_data Mass Spectrum ms_acq->ms_data

Caption: Spectroscopic analysis workflow.

References

CAS number and chemical identifiers for 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activity of 3-Amino-3-(3-chlorophenyl)propanoic acid. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Chemical Identifiers

This compound is a derivative of β-alanine, featuring a chlorophenyl group at the third position. This substitution is of interest in medicinal chemistry due to its potential to modulate the pharmacological activity of the parent molecule.

IdentifierValueSource
CAS Number 68208-21-9[1][2]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.64 g/mol [1]
IUPAC Name This compound
Synonyms 3-(3-chlorophenyl)-beta-alanine[1]
InChI InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)[1]
InChIKey LIDRHPCWOYOBIZ-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC(=C1)Cl)C(CC(=O)O)N

Synthesis Protocol

A plausible and commonly utilized method for the synthesis of racemic 3-amino-3-arylpropanoic acids is the Rodat reaction , a one-pot condensation reaction.[3][4]

Reaction:

G cluster_product Product r1 3-Chlorobenzaldehyde p1 This compound r1->p1 + r2 Malonic Acid r2->p1 + r3 Ammonium Acetate r3->p1 c1 Ethanol (Solvent) c2 Reflux

Fig 1. Synthesis of this compound.

Methodology:

  • Reaction Setup: A suspension of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate is prepared in ethanol.[3][4]

  • Reaction Execution: The mixture is heated under reflux for several hours.[3]

  • Product Isolation: Upon cooling, the crude product precipitates from the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under reduced pressure to yield the final product.[3]

Biological Activity and Experimental Protocols

While specific experimental data for the 3-chloro isomer is limited in publicly available literature, its structural similarity to other GABAergic compounds, such as baclofen (a p-chloro derivative) and phenibut (a β-phenyl-GABA analog), suggests potential activity at GABA receptors.[5][6] Research on the closely related 3-amino-3-(4-chlorophenyl)propanoic acid has shown it to be a weak antagonist at GABA-B receptors.[7]

Experimental Protocols for Assessing GABA Receptor Activity

1. Radioligand Binding Assay:

This assay is used to determine the affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue (e.g., rat brain) p2 Centrifuge to isolate cell membranes p1->p2 p3 Wash membranes to remove endogenous GABA p2->p3 a1 Incubate membranes with radioligand (e.g., [3H]GABA) and test compound p3->a1 a2 Separate bound and free radioligand (e.g., filtration) a1->a2 a3 Quantify radioactivity a2->a3 d1 Determine IC50 value a3->d1 d2 Calculate Ki value d1->d2

Fig 2. Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing GABA receptors are isolated from tissue (e.g., rat brain) through homogenization and centrifugation. The membranes are washed to remove any endogenous GABA.[8]

  • Binding Reaction: The prepared membranes are incubated with a known radiolabeled ligand (e.g., [³H]GABA or a specific antagonist like [³H]CGP54626A) and varying concentrations of the test compound (this compound).[8][9]

  • Separation and Detection: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC₅₀ value.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

This electrophysiological technique is used to study the function of ion channels, such as the GABA-A receptor, expressed in a heterologous system.[10]

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis o1 Inject Xenopus oocytes with cRNA for GABA receptor subunits o2 Incubate to allow receptor expression o1->o2 r1 Place oocyte in recording chamber o2->r1 r2 Impale with two electrodes (voltage and current) r1->r2 r3 Apply GABA (agonist) to elicit a current r2->r3 r4 Co-apply GABA and test compound to measure modulation r3->r4 a1 Measure changes in current amplitude r4->a1 a2 Generate dose-response curves a1->a2 a3 Determine EC50 or IC50 a2->a3

Fig 3. Workflow for a two-electrode voltage clamp experiment.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA receptor subtype. The oocytes are then incubated to allow for the expression of the receptors on the cell membrane.[10]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a specific holding potential.[6]

  • Compound Application: A solution containing a known concentration of GABA is applied to the oocyte to elicit a baseline current. Subsequently, a solution containing both GABA and the test compound is applied to determine if the compound modulates the GABA-induced current (potentiation or inhibition).[6][11]

  • Data Analysis: The changes in the current amplitude are measured and used to construct dose-response curves, from which parameters like EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists) can be determined.

Potential Signaling Pathway

As a GABA analog, this compound is expected to interact with the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system, GABA, acts on two main types of receptors: GABA-A (ionotropic) and GABA-B (metabotropic).[12]

G cluster_gabaa GABA-A Receptor Pathway cluster_gabab GABA-B Receptor Pathway gaba_a GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization_a Hyperpolarization cl_influx->hyperpolarization_a inhibition_a Neuronal Inhibition hyperpolarization_a->inhibition_a gaba_b GABA-B Receptor (G-protein coupled) g_protein Gi/o Protein Activation gaba_b->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase k_channel Activation of K+ Channels g_protein->k_channel ca_channel Inhibition of Ca2+ Channels g_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization_b Hyperpolarization k_channel->hyperpolarization_b inhibition_b Neuronal Inhibition ca_channel->inhibition_b hyperpolarization_b->inhibition_b compound This compound compound->gaba_a Modulates compound->gaba_b Modulates

Fig 4. Potential interaction with GABA signaling pathways.

GABA-A Receptor Signaling: GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[12] When GABA binds to the GABA-A receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal inhibition.[12]

GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors.[13] Upon activation by GABA, the associated Gi/o protein is activated. This leads to two main downstream effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channels. Specifically, G-protein activation leads to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels. The efflux of K⁺ and the reduced influx of Ca²⁺ both contribute to hyperpolarization and neuronal inhibition.[5]

Given that the 4-chloro isomer acts as a GABA-B antagonist, it is plausible that this compound could also interact with this pathway, potentially by blocking the binding of GABA and thereby reducing the inhibitory tone. Further experimental validation is required to confirm its precise mechanism of action.

References

Methodological & Application

Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a well-established one-pot, three-component reaction utilizing 3-chlorobenzaldehyde, malonic acid, and ammonium acetate. This protocol offers a straightforward and efficient method for obtaining the target β-amino acid, which can be further utilized in the synthesis of novel therapeutic agents. The straightforward procedure, coupled with readily available starting materials, makes this protocol amenable to a wide range of laboratory settings.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on reported yields for structurally similar compounds synthesized via a similar methodology.[1]

ParameterValue
Starting Material 13-Chlorobenzaldehyde
Starting Material 2Malonic Acid
Starting Material 3Ammonium Acetate
SolventEthanol
Reaction TemperatureReflux
Reaction Time8 hours
Expected Yield45-65%

Synthesis Pathway

The synthesis of this compound proceeds via a one-pot reaction as depicted below.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product r1 3-Chlorobenzaldehyde p1 This compound r1->p1 Ethanol, Reflux r2 Malonic Acid r2->p1 Ethanol, Reflux r3 Ammonium Acetate r3->p1 Ethanol, Reflux

Figure 1: Chemical synthesis pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of the target compound.

Experimental_Workflow A Combine Reactants (3-Chlorobenzaldehyde, Malonic Acid, Ammonium Acetate) in Ethanol B Heat the Mixture to Reflux A->B C Maintain Reflux for 8 Hours B->C D Cool the Reaction Mixture C->D E Filter the Precipitate D->E F Wash the Solid with Cold Ethanol E->F G Dry the Product under Reduced Pressure F->G H Characterize the Product (e.g., NMR, MS) G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid.[1]

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. For a representative scale, a molar ratio of approximately 1:1:1.3 of the aldehyde, acid, and acetate, respectively, can be used.[1]

  • Reaction: Heat the suspension with stirring to reflux.

  • Reaction Time: Maintain the reaction at reflux for 8 hours. The formation of a white precipitate should be observed.[1]

  • Isolation of Product: After 8 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Filtration: Filter the resulting white precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under reduced pressure to obtain this compound as a solid.

  • Characterization: The identity and purity of the final compound should be confirmed by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Further Research

This compound is a valuable intermediate for the synthesis of various biologically active molecules. As a β-amino acid, its incorporation into peptides can lead to peptidomimetics with enhanced metabolic stability and unique conformational properties. This compound can serve as a key starting material for the development of novel pharmaceuticals, particularly in areas where modulation of specific biological targets is desired. Further research can explore the derivatization of this compound to generate libraries of novel chemical entities for high-throughput screening and drug discovery programs. Its structural features make it a pertinent building block for creating compounds that may interact with neurotransmitter systems or other biological pathways.[2]

References

Chiral Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 3-Amino-3-(3-chlorophenyl)propanoic acid. This valuable chiral building block and its enantiomerically pure forms are significant in pharmaceutical research and drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The protocols outlined below focus on a robust chemoenzymatic approach, combining a classical chemical synthesis of the racemic precursor followed by a highly selective enzymatic kinetic resolution.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is effectively achieved through a two-stage process:

  • Stage 1: Synthesis of Racemic Precursor. The initial step involves the synthesis of a racemic ester of this compound. A common and efficient method is the Rodionov reaction, which involves the condensation of 3-chlorobenzaldehyde, malonic acid, and a source of ammonia, followed by esterification.

  • Stage 2: Enzymatic Kinetic Resolution. The racemic ester is then subjected to enzymatic kinetic resolution using a lipase. This process selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity. Subsequent hydrolysis of the separated esters yields the desired enantiomerically pure amino acids.

Data Presentation

The following table summarizes typical quantitative data expected from the chemoenzymatic synthesis of this compound enantiomers, based on established protocols for structurally related compounds.

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Excess (d.e.) (%)
Stage 1
Racemic Synthesis(±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate65-75N/AN/A
Stage 2
Enzymatic Resolution (S)-selective acylation(R)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate~45>99N/A
(S)-N-Acetyl-3-Amino-3-(3-chlorophenyl)propanoate~45>99N/A
Stage 3
Hydrolysis(R)-3-Amino-3-(3-chlorophenyl)propanoic acid>90>99N/A
Hydrolysis(S)-3-Amino-3-(3-chlorophenyl)propanoic acid>90>99N/A

Experimental Protocols

Stage 1: Synthesis of Racemic (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate

This protocol is adapted from the well-established synthesis of related aromatic β-amino acids.

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, suspend 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • Heat the mixture to reflux with stirring for 6-8 hours. A white precipitate of the crude β-amino acid will form.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration and wash with cold ethanol.

  • Dry the crude product under vacuum.

  • Esterification: Suspend the crude amino acid in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, during which the solid will dissolve.

  • Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Stage 2: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate

This protocol utilizes a lipase-catalyzed enantioselective acylation. Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) or Candida antarctica Lipase B (CALB) are highly effective for this transformation.[1][2]

Materials:

  • (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate

  • Immobilized Lipase from Burkholderia cepacia (e.g., Amano Lipase PS-IM) or Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate or vinyl acetate)

  • Organic solvent (e.g., diisopropyl ether or tert-butyl methyl ether)

  • Molecular sieves (optional, for drying)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of (±)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate (1 equivalent) in the chosen organic solvent, add the acyl donor (2-3 equivalents).

  • Add the immobilized lipase (typically 10-50% w/w of the substrate).

  • Incubate the mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation (e.g., on an orbital shaker).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • The filtrate contains a mixture of the unreacted (R)-ester and the acylated (S)-ester.

  • Separate the two components by column chromatography on silica gel.

Stage 3: Hydrolysis to the Enantiopure Amino Acids

Materials:

  • Separated (R)-Ethyl 3-Amino-3-(3-chlorophenyl)propanoate and (S)-N-Acetyl-3-Amino-3-(3-chlorophenyl)propanoate

  • Aqueous Hydrochloric acid (e.g., 6 M HCl)

  • Sodium hydroxide solution (for pH adjustment)

  • Ion-exchange resin (optional, for purification)

Procedure:

  • Hydrolysis of the (R)-ester: Heat the (R)-ester in aqueous HCl solution at reflux for 4-6 hours.

  • Hydrolysis of the (S)-N-acetyl ester: Heat the (S)-N-acetyl ester in aqueous HCl solution at reflux for 6-8 hours.

  • After hydrolysis is complete (monitored by TLC or LC-MS), cool the solutions to room temperature.

  • Neutralize the solutions carefully with a sodium hydroxide solution to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid enantiopure amino acids by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or by using ion-exchange chromatography.

Visualizations

Experimental Workflow for Chiral Synthesis

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Hydrolysis 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Condensation Condensation 3-Chlorobenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Racemic Amino Acid Racemic Amino Acid Condensation->Racemic Amino Acid Esterification Esterification Racemic Amino Acid->Esterification Racemic Ester Racemic Ester Esterification->Racemic Ester Enzymatic Acylation Enzymatic Acylation Racemic Ester->Enzymatic Acylation Separation Separation Enzymatic Acylation->Separation Unreacted (R)-Ester Unreacted (R)-Ester Separation->Unreacted (R)-Ester Acylated (S)-Ester Acylated (S)-Ester Separation->Acylated (S)-Ester Hydrolysis_R Hydrolysis Unreacted (R)-Ester->Hydrolysis_R Hydrolysis_S Hydrolysis Acylated (S)-Ester->Hydrolysis_S R-Amino Acid (R)-3-Amino-3-(3-chlorophenyl) propanoic acid Hydrolysis_R->R-Amino Acid S-Amino Acid (S)-3-Amino-3-(3-chlorophenyl) propanoic acid Hydrolysis_S->S-Amino Acid

Caption: Chemoenzymatic synthesis workflow.

Logic of Enzymatic Kinetic Resolution

G Racemic Ester\n((R)-Ester + (S)-Ester) Racemic Ester ((R)-Ester + (S)-Ester) Reaction Mixture Racemic Ester\n((R)-Ester + (S)-Ester)->Reaction Mixture Lipase + Acyl Donor Lipase + Acyl Donor Lipase + Acyl Donor->Reaction Mixture Unreacted (R)-Ester Unreacted (R)-Ester Reaction Mixture->Unreacted (R)-Ester (S)-Ester is selectively acylated Acylated (S)-Ester Acylated (S)-Ester Reaction Mixture->Acylated (S)-Ester (R)-Ester does not react Unreacted (R)-Ester\n(High e.e.) Unreacted (R)-Ester (High e.e.) Acylated (S)-Ester\n(High e.e.) Acylated (S)-Ester (High e.e.)

Caption: Principle of enzymatic kinetic resolution.

References

Application Notes and Protocols: 3-Amino-3-(3-chlorophenyl)propanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propanoic acid is a synthetic amino acid derivative that serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Its structural similarity to neurotransmitters, such as gamma-aminobutyric acid (GABA), makes it a key building block for compounds targeting the central nervous system. The presence of a chlorophenyl group can enhance the pharmacological properties of the final compounds, including their binding affinity to specific biological targets.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on derivatives exhibiting anticonvulsant and analgesic properties. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.

Key Applications

This compound is a versatile precursor for a range of molecular scaffolds. A significant application lies in the synthesis of succinimide derivatives, which have shown promise as potent anticonvulsant and analgesic agents. These compounds are believed to exert their effects through interaction with voltage-gated sodium and calcium channels in the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 68208-21-9[1]
Boiling Point 334.7 °C at 760 mmHg[1]

Note: Detailed experimental data such as melting point and comprehensive spectral data for this compound are not consistently available in the reviewed literature. Researchers should perform their own characterization upon synthesis or acquisition.

Experimental Protocols

This section details the synthesis of this compound and its subsequent conversion to a pharmaceutically relevant succinimide derivative.

Protocol 1: Synthesis of Racemic this compound

This protocol is adapted from a general method for the synthesis of racemic β-amino acids.

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Cold Ethanol (for washing)

Procedure:

  • A suspension of 3-chlorobenzaldehyde (40.0 mmol), malonic acid (40.2 mmol), and ammonium acetate (53.5 mmol) in 70 mL of ethanol is prepared in a round-bottom flask.

  • The mixture is heated under reflux for 8 hours.

  • A white precipitate will form during the reaction.

  • After the reflux period, the mixture is cooled to room temperature.

  • The white precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol.

  • The product is dried under reduced pressure to yield racemic this compound.

Expected Yield: While the exact yield for the 3-chloro isomer is not specified in the literature, a similar synthesis of the 4-chloro isomer yielded 65% of the crude product.[2]

Workflow for Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup reagents 3-Chlorobenzaldehyde Malonic Acid Ammonium Acetate reflux Reflux for 8 hours reagents->reflux solvent Ethanol solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product rac-3-Amino-3-(3-chlorophenyl)propanoic acid dry->product

Caption: Workflow for the synthesis of racemic this compound.

Protocol 2: Synthesis of (R,S)-3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

This protocol describes the synthesis of a succinimide derivative with potential anticonvulsant activity, starting from a precursor of the target amino acid.[3]

Materials:

  • (R,S)-2-(3-Chlorophenyl)-succinic acid

  • Aminoacetic acid (Glycine)

  • Methanol (for recrystallization)

Procedure:

  • (R,S)-2-(3-Chlorophenyl)-succinic acid (0.04 mol) is dissolved in 20 mL of water in a suitable reaction vessel.

  • Aminoacetic acid (0.04 mol) is gradually added to the solution.

  • The mixture is heated in a sand bath, and water is distilled off.

  • After complete removal of water, the temperature of the reaction mixture is raised to and maintained at 180 °C for approximately 1.5 hours.

  • The crude product is obtained after cooling the reaction mixture.

  • The crude (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid is recrystallized from methanol.

Quantitative Data for a Derivative:

The resulting acetic acid derivative can be further reacted with various arylpiperazines to yield final amide compounds. For example, the synthesis of 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione has been reported with a yield of 35.5%.[3]

DerivativeYield (%)Melting Point (°C)
3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione35.5118.0-120.0

Mechanism of Action of Succinimide Derivatives

The anticonvulsant and analgesic effects of the synthesized succinimide derivatives are proposed to be mediated through their interaction with voltage-gated ion channels. Specifically, these compounds may modulate the activity of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, thereby reducing neuronal excitability.

Proposed Signaling Pathway

G cluster_0 Neuronal Membrane Na_channel Voltage-gated Na+ Channel effect Reduced Neuronal Excitability Na_channel->effect leads to Ca_channel L-type Voltage-gated Ca2+ Channel Ca_channel->effect leads to derivative 3-(3-Chlorophenyl)pyrrolidine- 2,5-dione Derivative derivative->Na_channel binds to derivative->Ca_channel binds to inhibition Inhibition

Caption: Proposed mechanism of action for anticonvulsant succinimide derivatives.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. The protocols and data presented herein demonstrate its utility in the synthesis of succinimide derivatives with significant potential for the treatment of neurological disorders. The provided workflows and diagrams offer a clear guide for researchers and scientists in the field of drug discovery and development to utilize this compound in their synthetic strategies. Further investigation into the synthesis of other derivatives and their biological activities is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Application of 3-Amino-3-(3-chlorophenyl)propanoic Acid in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propanoic acid is a derivative of β-phenylalanine, a class of compounds with known neuropharmacological activity. While extensive research has been conducted on its structural isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, which has been identified as a weak GABAB receptor antagonist, specific data on the 3-chloro isomer remains limited in publicly available scientific literature. These application notes, therefore, provide a framework for investigating the potential neuropharmacological applications of this compound based on the known activity of its analogs and general principles of neuropharmacological screening. The protocols outlined below are standardized methods that can be adapted to characterize the activity of this specific compound at GABA receptors and to evaluate its potential anxiolytic or anticonvulsant effects in vivo.

Potential Signaling Pathways and Rationale for Investigation

The primary rationale for investigating the neuropharmacology of this compound stems from its structural similarity to known GABA receptor ligands. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

Figure 1: Hypothesized interaction with GABA signaling pathways.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data (e.g., Ki, IC50, EC50, or pA2 values) for the interaction of this compound with neuroreceptors has been published. For comparative purposes, the following table includes data for its 4-chloro isomer.

CompoundTarget ReceptorAssay TypeReported ValueReference
3-Amino-3-(4-chlorophenyl)propanoic acidGABABFunctional AntagonismpA2 = 3.5[1][2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity.

Experimental Protocols

The following are detailed, generalized protocols that can be employed to assess the neuropharmacological profile of this compound.

Protocol 1: In Vitro GABAA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the GABAA receptor.

Workflow:

Figure 2: Workflow for GABAA receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize freshly dissected rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).

      • 50 µL of [3H]-Muscimol (a GABAA agonist radioligand) at a final concentration of 1-2 nM.

      • 50 µL of varying concentrations of this compound (e.g., from 1 nM to 1 mM).

      • For total binding, add 50 µL of buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Screening - Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Workflow:

References

Application Notes and Protocols: 3-Amino-3-(3-chlorophenyl)propanoic Acid in the Development of GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The development of GABA analogs is a significant area of research for treating a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity. These analogs can modulate the GABAergic system through various mechanisms, such as acting as agonists or antagonists at GABA receptors (GABAA, GABAB), or by inhibiting GABA transporters (GATs) to increase the synaptic concentration of GABA.

3-Amino-3-(3-chlorophenyl)propanoic acid is a synthetic β-amino acid and a structural analog of GABA. The introduction of a phenyl ring, particularly with a chlorine substituent at the meta-position, is hypothesized to influence its lipophilicity, conformational flexibility, and interaction with GABAergic targets. While extensive public data on the specific biological activity of this compound is limited, this document provides a comprehensive guide for its potential synthesis, characterization, and evaluation as a novel GABA analog. The protocols and data presented herein are based on established methodologies for well-characterized GABA analogs and serve as a framework for investigating this and similar compounds.

I. Synthesis of this compound

Hypothetical Synthesis Protocol: Rodionov Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Condensation and Amination: Heat the reaction mixture to reflux for 4-6 hours. During this step, the 3-chlorobenzaldehyde condenses with malonic acid, and the resulting intermediate undergoes in-situ amination and decarboxylation.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

II. Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the interaction of this compound with key components of the GABAergic system.

A. GABA Receptor Binding Assays

These assays are crucial for determining the affinity of the test compound for GABAA and GABAB receptors.

1. GABAA Receptor Binding Assay Protocol

  • Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor. This protocol is adapted from established methods using a radioligand that binds to the GABAA receptor, such as [3H]muscimol.

  • Materials:

    • Rat brain tissue (cortex or whole brain)

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [3H]muscimol (specific activity ~10-30 Ci/mmol)

    • Non-specific binding control: 1 mM GABA

    • Test Compound: this compound at various concentrations

    • Scintillation cocktail and vials

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration apparatus

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay Procedure:

    • In test tubes, add the following in order:

      • Assay buffer

      • Test compound (this compound) at various concentrations or vehicle for total binding.

      • 1 mM GABA for determining non-specific binding.

      • [3H]muscimol (final concentration typically 1-5 nM).

      • Membrane preparation (typically 100-200 µg of protein).

    • Incubate the tubes at 4°C for 30-60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. GABAB Receptor Binding Assay Protocol

  • Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor. This protocol utilizes a GABAB receptor-specific radioligand, such as [3H]CGP54626.

  • Materials:

    • Rat brain tissue (cerebellum or cortex)

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

    • Radioligand: [3H]CGP54626 (specific activity ~30-60 Ci/mmol)

    • Non-specific binding control: 10 µM baclofen

    • Test Compound: this compound at various concentrations

  • Procedure: The membrane preparation and binding assay procedure are similar to the GABAA receptor assay, with the following modifications:

    • Use the specified GABAB assay buffer.

    • The radioligand is [3H]CGP54626 (typically at a final concentration of 1-2 nM).

    • Non-specific binding is determined in the presence of 10 µM baclofen.

    • Incubation is typically carried out at room temperature for 60 minutes.

  • Data Analysis: The data analysis is performed as described for the GABAA receptor binding assay to determine the IC50 and Ki values.

B. GABA Transporter (GAT) Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of GABA into neurons or glial cells, or into cells expressing specific GAT subtypes.

GABA Transporter (GAT-1) Uptake Assay Protocol

  • Objective: To determine the inhibitory potency (IC50) of this compound on the GABA transporter GAT-1.

  • Materials:

    • Rat brain synaptosomes or a cell line stably expressing GAT-1 (e.g., HEK293-GAT1)

    • Krebs-Ringer-HEPES buffer (KRH buffer): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, 10 mM HEPES, pH 7.4

    • Radiolabeled substrate: [3H]GABA (specific activity ~80-100 Ci/mmol)

    • Non-specific uptake control: A known GAT-1 inhibitor (e.g., tiagabine at 10 µM)

    • Test Compound: this compound at various concentrations

  • Procedure:

    • Prepare synaptosomes from rat brain cortex or culture HEK293-GAT1 cells.

    • Pre-incubate the synaptosomes or cells in KRH buffer with various concentrations of the test compound or tiagabine for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]GABA (final concentration typically 10-50 nM).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

    • Quantify the radioactivity retained by the synaptosomes or cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

III. Data Presentation: Comparative Analysis of GABA Analogs

Due to the lack of publicly available quantitative data for this compound, the following table summarizes data for structurally related and well-characterized GABA analogs to provide a comparative context for researchers evaluating novel compounds.

CompoundTargetAssay TypeKi (nM)IC50 (nM)pA2Reference
GABA GABAA ReceptorBinding ([3H]muscimol)10-100--General Knowledge
GABAB ReceptorBinding ([3H]GABA)50-200--General Knowledge
Baclofen GABAB ReceptorBinding ([3H]GABA)~150--General Knowledge
Phenibut GABAB ReceptorAgonist--~5.6General Knowledge
3-Amino-3-(4-chlorophenyl)propanoic acid GABAB ReceptorAntagonist--3.5[1][2]
Tiagabine GAT-1Uptake Inhibition-20-100-General Knowledge

Note: The pA2 value is a measure of the potency of a receptor antagonist.

IV. Visualizations: Signaling Pathways and Experimental Workflows

GABAergic Synapse Signaling Pathway

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_release GABA_vesicle->GABA_release Release GAT1_pre GAT-1 GABA_release->GAT1_pre Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_release->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_release->GABA_B Cl_ion Cl- Influx GABA_A->Cl_ion K_ion K+ Efflux GABA_B->K_ion Ca_ion Ca2+ Influx (Inhibited) GABA_B->Ca_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified diagram of a GABAergic synapse.

Experimental Workflow for Characterizing a Novel GABA Analog

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay GABA Receptor Binding Assays (GABA-A & GABA-B) Purification->Binding_Assay Uptake_Assay GABA Transporter Uptake Assay (e.g., GAT-1) Purification->Uptake_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Ki_IC50 Determine Affinity (Ki) & Potency (IC50/EC50) Binding_Assay->Ki_IC50 Uptake_Assay->Ki_IC50 Functional_Assay->Ki_IC50 SAR Structure-Activity Relationship (SAR) Analysis Ki_IC50->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: Workflow for the characterization of a novel GABA analog.

V. Conclusion

The exploration of novel GABA analogs like this compound holds significant promise for the development of new therapeutics for CNS disorders. Although specific biological data for this compound is not yet widely published, the established protocols for receptor binding and transporter uptake assays provided in this document offer a robust framework for its comprehensive evaluation. By systematically characterizing the affinity and functional activity of this and similar molecules, researchers can elucidate their mechanism of action, establish structure-activity relationships, and identify promising lead candidates for further preclinical and clinical development. The comparative data from known GABAergic compounds serves as a valuable benchmark in this endeavor.

References

Application Notes and Protocols for the Quantification of 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Amino-3-(3-chlorophenyl)propanoic acid. The methods described herein are essential for researchers in drug development, metabolism, and pharmacokinetic studies. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a non-proteinogenic β-amino acid. Amino acid derivatives are of significant interest in pharmaceutical research due to their potential as building blocks for novel therapeutics and their roles in various biological processes. Accurate and precise quantification of such compounds is crucial for understanding their pharmacokinetic and pharmacodynamic properties. This document outlines validated analytical methods to support research and development activities.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

MethodPrincipleDerivatizationThroughputSensitivity
HPLC-UV Reversed-phase chromatography with UV detection.Pre-column with OPAMediumModerate
LC-MS/MS Reversed-phase chromatography with tandem mass spectrometric detection.Not requiredHighHigh
GC-MS Gas chromatography with mass spectrometric detection.Required (e.g., with chloroformates)MediumHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in simpler matrices and for monitoring chemical reactions. Pre-column derivatization with o-phthaldialdehyde (OPA) is employed to introduce a chromophore, enabling sensitive UV detection.

Experimental Protocol

3.1.1. Sample Preparation (Pre-column Derivatization)

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a diluent (e.g., water:methanol, 50:50 v/v). Prepare working standards by serial dilution.

  • Derivatization Reagent (OPA): Prepare a solution of o-phthaldialdehyde in borate buffer with the addition of a thiol (e.g., 3-mercaptopropionic acid).

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 100 µL of the OPA derivatizing reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3.1.2. HPLC-UV Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 338 nm
Injection Volume 20 µL
Quantitative Data

The following table summarizes the typical performance of the HPLC-UV method for the analysis of derivatized amino acids.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates due to its high sensitivity and selectivity. Derivatization is typically not required.

Experimental Protocol

4.1.1. Sample Preparation (Protein Precipitation)

  • Standard and QC Preparation: Spike known concentrations of this compound into the blank biological matrix to prepare calibration standards and quality control (QC) samples.

  • Protein Precipitation:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

4.1.2. LC-MS/MS Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) → Product Ion (m/z) (To be determined by infusion)
Quantitative Data

The following table summarizes the expected performance of the LC-MS/MS method.[1][2]

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) ± 15%
Precision (% RSD) < 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is an alternative to LC-MS/MS. This method requires derivatization to increase the volatility of the analyte. Derivatization with chloroformates is a common approach for amino acids.

Experimental Protocol

5.1.1. Sample Preparation (Derivatization)

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Derivatization Reagent: Propyl chloroformate.

  • Derivatization Procedure:

    • To the dried extract, add a mixture of pyridine and propanol.

    • Add propyl chloroformate and heat the reaction mixture.

    • After cooling, extract the derivative into an organic solvent (e.g., hexane).

    • The organic layer is then injected into the GC-MS.[3][4]

5.1.2. GC-MS Conditions

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) of characteristic fragment ions
Quantitative Data

The following table summarizes the expected performance of the GC-MS method.[5][6]

ParameterExpected Value
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualizations

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Mix Vortex & Incubate Sample->Mix OPA OPA Reagent OPA->Mix Inject Inject into HPLC Mix->Inject Separate C18 Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV analysis workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile + IS) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate C18 Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Drug_Discovery_Pathway cluster_discovery Drug Discovery & Development cluster_analysis Bioanalytical Support cluster_goal Therapeutic Goal AA_Derivative This compound (Lead Compound) Synthesis Chemical Synthesis & Optimization AA_Derivative->Synthesis Screening Biological Screening Synthesis->Screening PK_Studies Pharmacokinetic Studies Screening->PK_Studies Metabolism Metabolism Studies Screening->Metabolism Quant_Method Quantitative Analysis (HPLC, LC-MS/MS, GC-MS) PK_Studies->Quant_Method Metabolism->Quant_Method Drug_Candidate Optimized Drug Candidate Quant_Method->Drug_Candidate

References

Application Note: Analysis of 3-Amino-3-(3-chlorophenyl)propanoic acid by HPLC-TOF

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-TOF (High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry) method provides a robust and sensitive platform for the analysis of 3-Amino-3-(3-chlorophenyl)propanoic acid. This technique combines the powerful separation capabilities of HPLC with the high mass accuracy and resolution of TOF-MS, making it ideal for identification, quantification, and purity assessment in complex matrices relevant to pharmaceutical research and development.

Introduction

This compound is a chiral β-amino acid. Compounds of this class are of significant interest in medicinal chemistry and drug development, often serving as building blocks for synthesizing pharmacologically active molecules or as analogs of neurotransmitters like GABA. Accurate and sensitive analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. This application note details a stability-indicating HPLC-TOF method for the determination of this compound. The method is adapted from established protocols for the analysis of structurally similar compounds, such as Baclofen.[1][2][3][4]

Principle

The method employs reversed-phase HPLC to separate the target analyte from impurities. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the eluent is introduced into the electrospray ionization (ESI) source of a TOF mass spectrometer. The ESI generates gas-phase ions of the analyte, and the TOF analyzer separates these ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy, allowing for confident identification and quantification.

Experimental Protocols

Materials and Reagents
  • Reference Standard : this compound (Purity ≥98%)

  • Solvents : Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives : Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Sample Diluent : Hydrochloric acid 0.1 M or Mobile Phase A

Instrumentation
  • HPLC System : An Agilent 1200 series or equivalent system equipped with a binary pump, degasser, autosampler, and column oven.[2]

  • Mass Spectrometer : A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 20 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1 M hydrochloric acid or Mobile Phase A.[4] This solution can be further diluted with the mobile phase to prepare working standards for calibration.

Sample Solution (for bulk drug substance):

  • Accurately weigh an amount of the bulk drug substance equivalent to 10 mg of this compound.

  • Transfer to a 20 mL volumetric flask.

  • Add diluent, stir or sonicate for 10 minutes to dissolve, and dilute to volume.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

HPLC-TOF Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: HPLC Conditions

Parameter Setting
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]
Gradient To be optimized (e.g., Start with 5% B, ramp to 95% B)
Flow Rate 0.8 - 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 35 °C[2]

| Autosampler Temp. | 4 °C |

Table 2: TOF-MS Conditions

Parameter Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3500 V
Fragmentor Voltage 100-120 V
Skimmer Voltage 65 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Mass Range 50 - 1000 m/z
Acquisition Mode Full Scan TOF

| Data Acquisition | Profile Mode |

Data Presentation and Analysis

Data should be acquired and processed using the instrument's controlling software. The analyte is identified by its accurate mass and retention time. Quantification is typically performed by integrating the peak area from the extracted ion chromatogram (EIC) of the protonated molecule [M+H]⁺.

Table 3: Expected Quantitative Data

Analyte Molecular Formula Exact Mass Expected [M+H]⁺ (m/z)

| this compound | C₉H₁₀ClNO₂ | 199.0400 | 200.0473 |

Note: The molecular formula and exact mass are derived from chemical databases.[6]

Experimental Workflow Visualization

The logical flow of the analytical process, from sample receipt to final data reporting, is illustrated below.

G HPLC-TOF Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Weighing & Dissolution prep_sample Sample Weighing & Dissolution hplc HPLC Separation (Reversed-Phase C18) prep_std->hplc prep_sample->hplc tof TOF-MS Detection (ESI+, Full Scan) hplc->tof acquire Data Acquisition tof->acquire process Peak Integration & Mass Analysis acquire->process report Quantification & Reporting process->report

References

Application Notes and Protocols for the Derivatization of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the chemical derivatization of 3-Amino-3-(3-chlorophenyl)propanoic acid, a crucial intermediate in the development of various bioactive compounds and pharmaceuticals.[1] The following methods are intended for researchers and scientists in drug development and medicinal chemistry to facilitate the synthesis of novel derivatives for further study.

Introduction

This compound is a β-amino acid derivative whose structural motif is of interest in medicinal chemistry.[1] Derivatization of its amino and carboxylic acid functional groups allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and receptor binding affinity. These modifications are essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines two primary derivatization protocols: N-acylation and O-esterification.

Data Presentation

The following table summarizes the expected quantitative data for the described derivatization protocols. These values are representative and may vary based on experimental conditions and scale.

Derivative ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Purity (by HPLC, %)Reference Method
N-Benzoyl-3-amino-3-(3-chlorophenyl)propanoic acidC₁₆H₁₄ClNO₃303.74~90>95Acylation
This compound methyl esterC₁₀H₁₂ClNO₂213.66~85>95Esterification

Experimental Protocols

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes the protection of the amino group of this compound via acylation with benzoyl chloride under Schotten-Baumann conditions. This method is analogous to the N-benzoylation of similar β-amino acids.[2]

Materials:

  • This compound

  • Benzoyl chloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of 1 M NaOH solution in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 1.2 equivalents of benzoyl chloride dropwise to the reaction mixture.

  • Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with 20 mL of DCM to remove any unreacted benzoyl chloride.

  • Acidify the aqueous layer to a pH of approximately 2 with 2 M HCl, which will cause the N-benzoyl derivative to precipitate.

  • Extract the precipitated product with three 30 mL portions of DCM.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Benzoyl-3-amino-3-(3-chlorophenyl)propanoic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: O-Esterification with Methanol

This protocol details the esterification of the carboxylic acid group of this compound using methanol in the presence of an acid catalyst. A similar procedure has been reported for related amino acids.[3]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend 1.0 g of this compound in 25 mL of anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with 20 mL of deionized water and then with 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the this compound methyl ester.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the derivatization protocols.

DerivatizationWorkflow cluster_acylation Protocol 1: N-Acylation cluster_esterification Protocol 2: O-Esterification start_acyl Start: this compound dissolve_acyl Dissolve in 1M NaOH start_acyl->dissolve_acyl cool_acyl Cool to 0-5°C dissolve_acyl->cool_acyl add_benzoyl Add Benzoyl Chloride cool_acyl->add_benzoyl react_acyl Stir for 3 hours add_benzoyl->react_acyl wash_acyl Wash with DCM react_acyl->wash_acyl acidify Acidify with 2M HCl wash_acyl->acidify extract_acyl Extract with DCM acidify->extract_acyl dry_acyl Dry over MgSO4 extract_acyl->dry_acyl evaporate_acyl Evaporate Solvent dry_acyl->evaporate_acyl purify_acyl Recrystallize evaporate_acyl->purify_acyl end_acyl Product: N-Benzoyl Derivative purify_acyl->end_acyl start_ester Start: this compound suspend_ester Suspend in Methanol start_ester->suspend_ester cool_ester Cool to 0°C suspend_ester->cool_ester add_catalyst Add SOCl2 cool_ester->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux evaporate_ester1 Evaporate Methanol reflux->evaporate_ester1 dissolve_ester Dissolve in Ethyl Acetate evaporate_ester1->dissolve_ester neutralize Wash with NaHCO3 dissolve_ester->neutralize wash_ester Wash with Water & Brine neutralize->wash_ester dry_ester Dry over Na2SO4 wash_ester->dry_ester evaporate_ester2 Evaporate Solvent dry_ester->evaporate_ester2 end_ester Product: Methyl Ester Derivative evaporate_ester2->end_ester

Caption: Workflow for N-Acylation and O-Esterification of this compound.

SignalingPathways start This compound (Starting Material) amino_group Amino Group (-NH2) start->amino_group carboxyl_group Carboxylic Acid Group (-COOH) start->carboxyl_group n_acylation N-Acylation (e.g., with Benzoyl Chloride) amino_group->n_acylation Reacts with acylating agent o_esterification O-Esterification (e.g., with Methanol) carboxyl_group->o_esterification Reacts with alcohol/acid amide_product N-Acyl Derivative (Amide) n_acylation->amide_product ester_product O-Ester Derivative (Ester) o_esterification->ester_product diamide_diester_product Further Derivatization amide_product->diamide_diester_product ester_product->diamide_diester_product

Caption: Logical relationships of derivatization pathways for the target molecule.

References

Application Notes and Protocols for 3-Amino-3-(3-chlorophenyl)propanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propanoic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Structurally similar to other GABA analogs like baclofen and phenibut, it is investigated for its potential to modulate GABAergic neurotransmission.[1][2] Evidence suggests that a closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, acts as a weak specific antagonist at the GABA-B receptor.[3][4] This positions this compound as a potential tool for studying the physiological and pathological roles of GABA-B receptors in various cellular processes.

These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound is presumed to act primarily as an antagonist of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like baclofen, mediate prolonged inhibitory signals. They are involved in a variety of cellular processes, including neuronal excitability, synaptic plasticity, and cell survival. As an antagonist, this compound is expected to block the effects of GABA-B receptor agonists, thereby preventing the downstream signaling cascade. This can be utilized to investigate the role of GABA-B receptor signaling in different cell types and disease models.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Assays

Assay TypeCell LineTreatment ConditionsExpected Outcome with this compoundQuantitative Readout
Cell Viability Assay (MTT/CCK-8) Primary Retinal Ganglion CellsCoCl₂-induced hypoxia + Baclofen (GABA-B agonist)Reversal of baclofen-induced neuroprotection% Cell Viability
Western Blot Primary Retinal Ganglion CellsCoCl₂-induced hypoxia + BaclofenAttenuation of baclofen-induced changes in apoptotic markers (e.g., Cleaved Caspase-3, Bax, Bcl-2)Relative Protein Expression
Immunocytochemistry Cultured Hippocampal NeuronsBaclofen treatmentBlockade of baclofen-induced changes in GABA-B receptor surface expressionFluorescence Intensity
Organotypic Slice Culture Cerebellar SlicesLysolecithin (LPC)-induced demyelination + BaclofenInhibition of baclofen-promoted remyelinationMyelin Protein Levels (e.g., MBP)
Receptor Binding Assay Rat Brain Membranes[³H]GABA (radioligand)Displacement of [³H]GABA bindingIC₅₀ (nM)

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol is designed to assess the effect of this compound on cell viability, particularly its ability to counteract the protective effects of GABA-B receptor agonists in a model of cellular stress.

Materials:

  • Neuronal cell line (e.g., primary retinal ganglion cells, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • GABA-B receptor agonist (e.g., baclofen)

  • Stress-inducing agent (e.g., CoCl₂ for chemical hypoxia)

  • MTT or CCK-8 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Add the GABA-B agonist (e.g., baclofen) to the designated wells and incubate for 30 minutes.

  • Introduce the stress-inducing agent (e.g., CoCl₂) and incubate for 24 hours.

  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Apoptotic Markers

This protocol allows for the analysis of protein expression levels to determine the effect of this compound on signaling pathways, such as apoptosis.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like α-tubulin.

Immunocytochemistry for Receptor Localization

This protocol is used to visualize the subcellular localization of proteins, such as the surface expression of GABA-B receptors, following treatment with this compound.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against the target protein (e.g., anti-GABA-B2 receptor)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound and/or a GABA-B agonist.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • For intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes. For surface staining, omit this step.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) seeding Cell Seeding in Plates/on Coverslips cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment agonist Addition of GABA-B Agonist (e.g., Baclofen) pretreatment->agonist stressor Induction of Cellular Stress (e.g., CoCl₂, LPC) agonist->stressor viability Cell Viability Assay (MTT/CCK-8) stressor->viability 24h Incubation western Western Blot (Apoptotic Markers) stressor->western Cell Lysis icc Immunocytochemistry (Receptor Localization) stressor->icc Fixation & Staining

Caption: Experimental workflow for evaluating the effects of this compound.

gaba_b_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gabab_r GABA-B Receptor g_protein Gi/o Protein gabab_r->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel inhibits k_channel K⁺ Channel g_protein->k_channel activates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux agonist GABA / Baclofen agonist->gabab_r binds & activates antagonist 3-Amino-3-(3-chlorophenyl) propanoic acid antagonist->gabab_r binds & blocks

Caption: Postulated GABA-B receptor signaling pathway and the antagonistic role of the compound.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the synthesis and antimicrobial properties of derivatives of 3-Amino-3-(3-chlorophenyl)propanoic acid is not extensively available in the public domain. The following application notes and protocols are therefore based on established methodologies for the development of antimicrobial agents from analogous β-amino acid scaffolds. These protocols serve as a comprehensive guide for researchers initiating studies in this area.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. β-amino acids and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. Their structural diversity and ability to mimic peptides while resisting enzymatic degradation make them attractive candidates for drug discovery. This document outlines the procedures for the synthesis, characterization, and antimicrobial evaluation of derivatives of this compound.

Synthesis of Novel Derivatives

The chemical structure of this compound provides two primary sites for chemical modification: the amino group and the carboxylic acid group. Derivatization at these sites can significantly influence the compound's physicochemical properties and biological activity.

General Workflow for Derivative Synthesis

The synthesis of novel antimicrobial agents from this compound can be conceptualized in a multi-step workflow. This process begins with the protection of one of the reactive functional groups (amino or carboxyl), followed by the modification of the other, and concludes with a deprotection step to yield the final derivative.

G start This compound protect_amino Amino Group Protection (e.g., Boc, Cbz) start->protect_amino protect_carboxyl Carboxyl Group Protection (e.g., Esterification) start->protect_carboxyl modify_carboxyl Carboxyl Group Modification (e.g., Amide Coupling) protect_amino->modify_carboxyl modify_amino Amino Group Modification (e.g., Acylation, Alkylation) protect_carboxyl->modify_amino deprotect_amino Amino Group Deprotection modify_carboxyl->deprotect_amino deprotect_carboxyl Carboxyl Group Deprotection modify_amino->deprotect_carboxyl final_product Final Derivative deprotect_amino->final_product deprotect_carboxyl->final_product

Caption: General synthetic workflow for derivatization.

Protocol: Synthesis of an Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative at the carboxylic acid terminus.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A primary or secondary amine (R₁R₂NH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amino Group Protection:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add (Boc)₂O and a base (e.g., NaHCO₃).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Extract the Boc-protected product with an organic solvent and purify.

  • Amide Coupling:

    • Dissolve the Boc-protected amino acid in anhydrous DCM.

    • Add HOBt and the desired amine.

    • Cool the mixture in an ice bath and add DCC.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Purify the coupled product by column chromatography.

  • Deprotection:

    • Dissolve the Boc-protected amide derivative in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final amide derivative.

Antimicrobial Activity Screening

The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant microorganisms.

Test Organisms

A standard panel of test organisms should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal pathogen: Candida albicans (e.g., ATCC 90028)

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

  • Inoculation:

    • Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that shows no visible growth.

G start Prepare serial dilutions of test compound dispense Dispense inoculum into wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at appropriate temperature and time dispense->incubate read Visually inspect for growth and determine MIC incubate->read

Caption: Workflow for MIC determination.

Quantitative Data Summary

All quantitative data from the antimicrobial screening should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

Compound IDModificationS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Parent ->128>128>128>128>128
Derivative 1 Amide (Benzylamine)3264>128>128128
Derivative 2 Amide (Aniline)163264>12864
Derivative 3 Ester (Methyl)64128>128>128>128
Control Vancomycin12NANANA
Control CiprofloxacinNANA0.51NA
Control FluconazoleNANANANA2
NA: Not Applicable

Proposed Mechanism of Action and Signaling Pathways

While the exact mechanism of action for derivatives of this compound would need to be elucidated through further studies, a common mechanism for cationic antimicrobial peptides and their mimics involves disruption of the microbial cell membrane.

G compound Cationic Derivative binding Electrostatic Binding compound->binding membrane Bacterial Cell Membrane (Negatively Charged) membrane->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of membrane disruption.

Further investigations, such as membrane potential assays and electron microscopy, would be required to confirm this proposed mechanism. The identification of specific molecular targets would necessitate more advanced techniques like proteomics and transcriptomics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is a one-pot synthesis known as the Rodionov reaction. This reaction involves the condensation of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol.

Q2: What is a typical yield for the synthesis of similar chloro-substituted 3-amino-3-arylpropanoic acids?

A2: Reported yields for analogous compounds, such as the 4-chloro isomer, can vary. Some studies report yields around 65%, while other sources indicate the potential for higher yields, reaching up to 85%, under optimized conditions.[1][2]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include achieving a high yield and simplifying the purification of the final product. The presence of an electron-withdrawing group, like the chloro substituent on the phenyl ring, can influence the reaction outcome.[3] A common issue is the formation of side products, which can complicate purification and reduce the overall yield.[3]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques can be employed for characterization and purity assessment. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the compound can also serve as an indicator of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Formation of Cinnamic Acid Side Product The reaction mechanism can involve competing pathways, one of which leads to the formation of 3-chlorocinnamic acid as a major byproduct.[3] This is particularly relevant for substrates with electron-withdrawing groups.- Optimize Reaction Temperature and Time: Carefully control the reflux time. Prolonged heating can favor the elimination reaction that forms the cinnamic acid derivative. Consider running small-scale experiments to determine the optimal reaction time for your specific setup. - Control Stoichiometry: Ensure the molar ratios of the reactants are accurate. An excess of ammonium acetate can be beneficial.
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting materials in the mixture.- Extend Reaction Time: While prolonged heating can be detrimental, insufficient reaction time will also result in low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant side product accumulation. - Ensure Homogeneity: Vigorous stirring is crucial, especially in the initial stages, to ensure all reactants are well-mixed and the reaction proceeds smoothly.
Product Precipitation Issues The desired β-amino acid product should precipitate from the reaction mixture upon cooling. If the product remains in solution, the isolated yield will be low.- Solvent Choice: While ethanol is commonly used, its polarity can influence product solubility. If the product is too soluble, consider using a slightly less polar solvent or a solvent mixture. - Cooling Protocol: Ensure the reaction mixture is cooled sufficiently (e.g., to room temperature or in an ice bath) to maximize precipitation of the product.
Purification Losses Significant amounts of the product may be lost during the workup and purification steps.- Washing Steps: When washing the crude product, use cold ethanol to minimize dissolution of the desired amino acid. - Recrystallization: If recrystallization is necessary for purification, carefully select the solvent system to maximize recovery.

Data Presentation

The following table summarizes reported yields for the synthesis of a structurally similar compound, 3-Amino-3-(4-chlorophenyl)propanoic acid, which can serve as a benchmark for optimizing the synthesis of the 3-chloro isomer.

Substrate Reaction Conditions Yield (%) Reference
4-chlorobenzaldehyde, malonic acid, ammonium acetateEthanol, reflux65[2]
4-chlorobenzaldehyde, malonic acid, ammonium acetateEthanol, reflux, vigorous stirring85[1]

Experimental Protocols

Key Experiment: One-Pot Synthesis of 3-Amino-3-(aryl)propanoic Acid (Rodionov Reaction)

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Aromatic aldehyde (e.g., 3-chlorobenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • A suspension of the aromatic aldehyde (1 equivalent), malonic acid (1-1.1 equivalents), and ammonium acetate (1.2-1.5 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

  • The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC.[1]

  • Upon completion, the reaction mixture is allowed to cool to room temperature, which should induce the precipitation of the crude product.[1]

  • The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove soluble impurities.[2]

  • The crude product is then dried under reduced pressure.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 3-Chlorobenzaldehyde P1 One-Pot Condensation (Rodionov Reaction) R1->P1 R2 Malonic Acid R2->P1 R3 Ammonium Acetate R3->P1 Prod This compound P1->Prod Ethanol, Reflux

Caption: One-pot synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Side_Product Analyze Crude Mixture (e.g., by NMR, TLC) for Side Products Start->Check_Side_Product Side_Product_Present Is 3-Chlorocinnamic Acid Present? Check_Side_Product->Side_Product_Present Optimize_Conditions Optimize Reaction Time & Temperature Side_Product_Present->Optimize_Conditions Yes Check_Completion Monitor Reaction Progress (TLC) Side_Product_Present->Check_Completion No End Improved Yield Optimize_Conditions->End Incomplete_Reaction Is Reaction Incomplete? Check_Completion->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Review_Workup Review Purification Protocol Incomplete_Reaction->Review_Workup No Extend_Time->End Improve_Purification Optimize Washing & Recrystallization Review_Workup->Improve_Purification Improve_Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-3-(3-chlorophenyl)propanoic acid.

Troubleshooting Guides & FAQs

Recrystallization

Q1: My this compound is not crystallizing from the solution. What steps can I take to induce crystallization?

A1: Failure to crystallize is often due to either subsaturation or the presence of impurities that inhibit crystal formation. Here are several techniques to induce crystallization:

  • Increase Concentration: If the solution is not saturated enough, slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the surface of the solution.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the supersaturated solution. This will act as a template for further crystallization.

  • Reduce Temperature: Ensure the solution is cooled sufficiently. If cooling to room temperature is unsuccessful, try using an ice bath or refrigeration. Gradual cooling is crucial to obtain well-formed crystals rather than a precipitate.

  • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise to the stirred solution until persistent turbidity is observed. Then, warm the mixture gently until it becomes clear and allow it to cool slowly.

Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid phase. This is common if the solution is too concentrated or cooled too quickly.

  • Reheat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the concentration.

  • Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature over several hours.

  • Solvent System Modification: The chosen solvent may be inappropriate. Experiment with different solvents or a co-solvent system. For this compound, which is a zwitterionic compound, polar protic solvents or their mixtures with less polar solvents are often effective.

Q3: The crystals I've obtained are very fine needles or a powder. How can I grow larger crystals?

A3: The formation of small crystals is typically a result of rapid crystallization from a highly supersaturated solution.

  • Slower Crystallization Rate: The key to larger crystals is a slower crystallization process. This can be achieved by slower cooling or by using a solvent system in which the compound has slightly higher solubility at room temperature.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product. This will lead to a less supersaturated solution upon cooling, which favors the growth of larger crystals from fewer nucleation sites.

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: Due to its amino acid structure (zwitterionic nature), polar solvents are generally required. However, the chlorophenyl group adds some non-polar character. A good starting point is to experiment with aqueous-organic mixtures.

Solvent SystemRationale
Methanol/WaterGood for many amino acids. Dissolve in a minimum of hot methanol and add hot water dropwise until turbidity appears, then clarify with a drop of methanol and cool.
Ethanol/WaterSimilar to methanol/water, but ethanol is less volatile.
Acetone/WaterAnother common system for moderately polar compounds.
Isopropanol/WaterCan be effective if solubility in lower alcohols is too high.
Ethyl Acetate/HeptaneFor less polar impurities, this system might be useful after an initial purification.

It is recommended to perform small-scale solubility tests with the crude material to identify the most suitable solvent system.

Chiral Resolution

Q5: How can I separate the enantiomers of racemic this compound?

A5: The most common and industrially scalable method for chiral resolution of amino acids is through the formation of diastereomeric salts using a chiral resolving agent. This involves reacting the racemic amino acid with an enantiomerically pure acid or base to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Q6: What are suitable chiral resolving agents for this compound?

A6: Since the target molecule has a basic amino group and an acidic carboxylic acid group, both chiral acids and bases can be used as resolving agents.

Resolving Agent TypeExamples
Chiral Acids(+)-Tartaric acid, (-)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid, (-)-Di-p-toluoyl-L-tartaric acid
Chiral BasesBrucine, Strychnine, (-)-Ephedrine

Derivatives of tartaric acid are often a good first choice due to their availability and effectiveness. For example, a patent for a similar compound, 3-amino-3-phenylpropanol, successfully used tolylsulfonyl-L-proline and tolylsulfonyl-D-proline.

General Purity and Impurities

Q7: What are the likely impurities in my crude this compound?

A7: Impurities can originate from the starting materials or be byproducts of the synthesis. For a typical synthesis from 3-chlorobenzaldehyde, malonic acid, and an ammonia source, potential impurities include:

  • Unreacted 3-chlorobenzaldehyde

  • Malonic acid

  • Side-products from self-condensation of the aldehyde

  • Oligomeric species

The impurity profile can be effectively analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Q8: My purified product still shows impurities by HPLC. What are my options for further purification?

A8: If recrystallization does not yield the desired purity, more advanced techniques may be necessary.

  • Column Chromatography: While challenging for zwitterionic amino acids on standard silica gel, it can be effective with modified stationary phases or by using specific solvent systems, often containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress the zwitterionic character.

  • Preparative HPLC (Prep-HPLC): This is a highly effective method for achieving high purity. Reversed-phase (e.g., C18) columns are commonly used with mobile phases consisting of water/acetonitrile or water/methanol containing a modifier like formic acid or trifluoroacetic acid.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for amino acids.

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is likely too good for recrystallization. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., an ethanol/water mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid) in the same solvent.

  • Combine Solutions: Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize due to lower solubility. The process may take several hours to days.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. The enantiomeric excess of the salt can be checked at this stage. If necessary, the salt can be recrystallized from the same solvent system to improve diastereomeric purity.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water. Adjust the pH with a base (e.g., dilute NaOH) or acid (e.g., dilute HCl) to break the salt. The exact pH will depend on the pKa of the resolving agent and the amino acid. The free enantiomer of the amino acid will often precipitate and can be collected by filtration.

  • Purification: The liberated free amino acid can be further purified by recrystallization as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Chiral_Resolution_Workflow cluster_salt_formation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Enantiomer racemate Racemic Amino Acid mix Mix in Hot Solvent racemate->mix resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->mix cool Cool to Crystallize mix->cool filter Filter to Separate Diastereomers cool->filter salt1 Less Soluble Salt (Crystals) filter->salt1 salt2 More Soluble Salt (in Filtrate) filter->salt2 liberate Break Salt (pH Adjustment) salt1->liberate purify Recrystallize liberate->purify enantiomer Pure Enantiomer purify->enantiomer

Caption: Logical workflow for the chiral resolution of this compound.

Technical Support Center: Resolving Enantiomers of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-Amino-3-(3-chlorophenyl)propanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving enantiomers of chiral compounds like this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to separate enantiomers.[1][2]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[3]

Q2: How do I choose the right chiral stationary phase (CSP) for HPLC resolution?

A2: The selection of a CSP depends on the specific properties of the analyte. For β-amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) have shown effectiveness in separating similar compounds.[2][4] It is often necessary to screen a variety of CSPs and mobile phases to find the optimal conditions for baseline separation.

Q3: What are suitable chiral resolving agents for diastereomeric crystallization?

A3: Common chiral resolving agents for acidic compounds like this compound are chiral bases. Examples include alkaloids (e.g., brucine, strychnine), chiral amines (e.g., (R)- or (S)-1-phenylethylamine), or other commercially available chiral resolving agents. The choice of resolving agent and solvent system is critical and often requires empirical screening.

Q4: Can enzymatic resolution be applied to this specific compound?

Troubleshooting Guides

Chiral HPLC Resolution
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phase composition.Modify the mobile phase by changing the organic modifier (e.g., isopropanol, ethanol), its concentration, or by adding additives like trifluoroacetic acid (TFA).
Low column temperature.Increase the column temperature in small increments, as temperature can affect enantioselectivity.
Peak tailing or broad peaks Secondary interactions between the analyte and the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing.
Column overload.Reduce the injection volume or the concentration of the sample.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
Column degradation.Flush the column with an appropriate solvent or replace it if it has reached the end of its lifetime.
Diastereomeric Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystallization of diastereomeric salts Poor choice of resolving agent or solvent.Screen a variety of chiral resolving agents and crystallization solvents.
Supersaturation not reached.Concentrate the solution or cool it to a lower temperature.
Low diastereomeric excess (d.e.) of the crystallized salt Co-crystallization of both diastereomers.Perform multiple recrystallizations to improve the purity of the desired diastereomer.
Incomplete reaction between the acid and the resolving agent.Ensure equimolar amounts of the racemate and the resolving agent are used.
Oily precipitate instead of crystals The diastereomeric salt may be an oil in the chosen solvent.Try different solvents or solvent mixtures.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • CSP Screening: Begin by screening a set of commercially available chiral columns (e.g., Chiralpak series, Chirobiotic T).

  • Mobile Phase Selection: For a polar compound like this compound, start with a polar organic or reversed-phase mobile phase. A typical starting mobile phase could be a mixture of hexane/isopropanol or methanol/water with a small amount of an acidic or basic modifier.

  • Optimization:

    • Vary the ratio of the organic modifier to the aqueous phase (if applicable).

    • Adjust the concentration of the acidic (e.g., TFA) or basic (e.g., TEA) additive.

    • Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.

  • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).

General Protocol for Diastereomeric Crystallization
  • Salt Formation: Dissolve the racemic this compound and an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Crystallization:

    • Heat the solution to dissolve the components completely.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Recrystallize the diastereomeric salt from a suitable solvent to improve its diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution (e.g., with HCl) to protonate the amine of the resolving agent and deprotonate the carboxylic acid.

    • Extract the liberated enantiomer with an organic solvent.

    • Isolate the pure enantiomer by evaporating the solvent.

  • Chiral Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Quantitative Data

The following table summarizes representative data for the separation of similar β-amino acids using chiral HPLC, which can serve as a reference for what might be expected for this compound.

CompoundChiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidExample 3 Column1.635.44[1]

Note: The specific values for this compound will need to be determined experimentally.

Visualizations

Enantiomer_Resolution_Workflow cluster_methods Resolution Methods Chiral_HPLC Chiral HPLC Separated_Enantiomers Separated Enantiomers ((R) and (S)) Chiral_HPLC->Separated_Enantiomers Diastereomeric_Crystallization Diastereomeric Crystallization Diastereomeric_Crystallization->Separated_Enantiomers Enzymatic_Resolution Enzymatic Resolution Enzymatic_Resolution->Separated_Enantiomers Racemic_Mixture Racemic 3-Amino-3- (3-chlorophenyl)propanoic acid Racemic_Mixture->Chiral_HPLC Racemic_Mixture->Diastereomeric_Crystallization Racemic_Mixture->Enzymatic_Resolution Analysis Chiral Purity Analysis (e.g., Chiral HPLC) Separated_Enantiomers->Analysis

Caption: General workflow for the resolution of enantiomers.

Troubleshooting_Logic cluster_hplc Chiral HPLC cluster_cryst Crystallization Start Poor/No Resolution Check_Method Which Method? Start->Check_Method HPLC_Check_CSP Change CSP Check_Method->HPLC_Check_CSP HPLC Cryst_Check_Agent Screen Resolving Agents Check_Method->Cryst_Check_Agent Crystallization HPLC_Check_Mobile_Phase Optimize Mobile Phase HPLC_Check_CSP->HPLC_Check_Mobile_Phase HPLC_Check_Temp Adjust Temperature HPLC_Check_Mobile_Phase->HPLC_Check_Temp End Resolution Achieved HPLC_Check_Temp->End Cryst_Check_Solvent Screen Solvents Cryst_Check_Agent->Cryst_Check_Solvent Cryst_Recrystallize Recrystallize Cryst_Check_Solvent->Cryst_Recrystallize Cryst_Recrystallize->End

Caption: Troubleshooting logic for enantiomer resolution.

References

Stability issues of 3-Amino-3-(3-chlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-3-(3-chlorophenyl)propanoic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following information is based on established knowledge of similar molecules, such as Baclofen, and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an amino acid derivative, it is susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C) and protected from light. For long-term storage, it is advisable to prepare fresh solutions before use or to store aliquots at -20°C or below. The hydrochloride salt form is generally recommended for long-term storage in a cool, dry place[1].

Q3: I am observing a loss of potency or inconsistent results in my experiments. Could this be related to compound instability?

A3: Yes, inconsistent results or a decrease in expected activity can be a strong indicator of compound degradation. We recommend performing a stability study under your specific experimental conditions to assess the integrity of the compound over time.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on its structure and analogy to similar compounds like baclofen, potential degradation routes include hydrolysis, oxidation, and photolysis. Significant degradation for baclofen has been observed under basic and thermal conditions, with extensive degradation in acidic environments[2][3].

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound from any potential degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust solution pH and storage conditions to minimize degradation.
Loss of biological activity Compound has degraded over time.Prepare fresh solutions for each experiment. If using stored solutions, verify the concentration and purity by HPLC prior to use.
Precipitate formation in solution Poor solubility at the given pH or concentration.Adjust the pH of the solution. Consider using a different solvent system or reducing the concentration.
Discoloration of the solution Oxidation or photolytic degradation.Prepare and store solutions protected from light using amber vials. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 60°C for 24 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC. A suitable starting method, based on baclofen analysis, would be a C18 column with a mobile phase of phosphate buffer and methanol in a gradient elution at a flow rate of 1.0 mL/min, with UV detection at 260 nm[2].

Data Summary Table:

Stress Condition % Degradation (Example) Number of Degradation Peaks Retention Time of Major Degradant (min)
0.1 M HCl, 60°C, 24h25%23.5
0.1 M NaOH, 60°C, 24h40%34.2, 5.1
3% H₂O₂, RT, 24h15%16.8
60°C, 24h30%24.2
Photolysis, 24h10%17.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_compound Compound cluster_factors Influencing Factors cluster_outcome Outcome cluster_result Result compound 3-Amino-3-(3-chlorophenyl) propanoic acid degradation Degradation compound->degradation pH pH pH->compound temp Temperature temp->compound light Light light->compound oxidants Oxidizing Agents oxidants->compound loss Loss of Potency / Inconsistent Results degradation->loss

References

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-Amino-3-(3-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound possesses both a hydrophobic chlorophenyl group and ionizable amino and carboxylic acid groups. At or near its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to poor aqueous solubility. The solubility of amino acids is generally lowest at their isoelectric point.[1]

Q2: What are the primary strategies to improve the solubility of this compound?

Several methods can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) and amino acids.[2] Key strategies include:

  • pH Adjustment: Modifying the pH of the solution to ionize the amino or carboxyl group can significantly increase solubility.[1][3]

  • Salt Formation: Converting the amino acid into a salt can dramatically improve its solubility.[4]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of non-polar compounds.[5][6][7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[4][9][10]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its aqueous solubility.[11][12][13][14]

Q3: How does pH adjustment improve solubility?

By adjusting the pH of the solution, you can shift the equilibrium of the amino and carboxylic acid groups towards their charged forms.

  • Acidic pH (below the pI): The amino group becomes protonated (-NH3+), resulting in a net positive charge and increased solubility.

  • Alkaline pH (above the pI): The carboxylic acid group becomes deprotonated (-COO-), resulting in a net negative charge and increased solubility.[1]

The solubility of amino acids is significantly higher at pH values away from their isoelectric point.[15][16]

Q4: What type of salt can I form to increase solubility?

For this compound, you can form salts by reacting it with either a strong acid or a strong base. Hydrochloride salts are a common choice for compounds with a basic amino group, while sodium or potassium salts are common for those with an acidic carboxyl group.[3] The formation of a salt disrupts the crystal lattice of the solid, often leading to a significant increase in aqueous solubility.[4][17]

Q5: Which co-solvents are recommended?

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[5][18] The choice of co-solvent and its concentration will depend on the specific experimental requirements and downstream applications. It's crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration for solubilization without negatively impacting your experiment.

Q6: How do I choose the right surfactant?

Non-ionic surfactants are frequently used in pharmaceutical applications due to their lower toxicity and broad compatibility.[9] Examples include Polysorbate 80 (Tween 80) and various Cremophor grades.[19] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the compound.[9]

Q7: When should I consider using cyclodextrins?

Cyclodextrins are effective for encapsulating hydrophobic moieties.[12] If the poor solubility of your compound is primarily due to the chlorophenyl group, forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, can significantly enhance its water solubility.[12] This method is particularly useful for preparing aqueous stock solutions for in vitro assays.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Compound precipitates out of solution after initial dissolution. The solution is supersaturated, or there has been a change in temperature or pH.Gently warm the solution while stirring. Re-verify and adjust the pH if necessary. Consider using a stabilizing agent or a different solubilization method.
High concentration of co-solvent is required for dissolution. The compound is highly lipophilic.Optimize the co-solvent system by trying different co-solvents or a mixture. Alternatively, explore other methods like surfactant-based solubilization or complexation with cyclodextrins.
The chosen solubilization method interferes with the downstream assay. The excipient (co-solvent, surfactant, etc.) is interacting with assay components.Select an alternative solubilization technique using an excipient that is known to be inert in your experimental system. Perform a vehicle control experiment to assess the impact of the solubilization agent alone.
Difficulty in achieving the desired concentration even with pH adjustment. The intrinsic solubility of the ionized form is still limited.Combine pH adjustment with another method, such as the addition of a co-solvent or a surfactant, to achieve the target concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Solubilization using a Co-solvent (e.g., Ethanol)
  • Prepare several aqueous solutions containing varying percentages of ethanol (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-5 from Protocol 1.

  • Determine the minimum percentage of co-solvent required to achieve the desired concentration.

Protocol 3: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at a constant temperature for 24-48 hours.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate.

Visualization

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound check_ph Is pH adjustment a viable option for the experimental system? start->check_ph adjust_ph Adjust pH to < pI or > pI check_ph->adjust_ph Yes consider_cosolvent Consider Co-solvents (e.g., Ethanol, PEG, DMSO) check_ph->consider_cosolvent No ph_success Solubility Improved? adjust_ph->ph_success ph_success->consider_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Improved? consider_cosolvent->cosolvent_success consider_surfactant Consider Surfactants (e.g., Tween 80) cosolvent_success->consider_surfactant No cosolvent_success->end_success Yes surfactant_success Solubility Improved? consider_surfactant->surfactant_success consider_complexation Consider Complexation (e.g., Cyclodextrins) surfactant_success->consider_complexation No surfactant_success->end_success Yes complexation_success Solubility Improved? consider_complexation->complexation_success complexation_success->end_success Yes combine_methods Combine Methods (e.g., pH + Co-solvent) complexation_success->combine_methods No end_fail Consult with Formulation Scientist for Advanced Techniques combine_methods->end_fail

Caption: Decision workflow for troubleshooting poor solubility.

References

Optimizing reaction conditions for 3-Amino-3-(3-chlorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the one-pot reaction involving 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol. This reaction proceeds via a tandem Knoevenagel condensation and subsequent addition of ammonia followed by reduction.

Q2: What are the expected yield ranges for this synthesis?

A2: Yields can vary significantly based on the reaction scale, purity of reagents, and adherence to optimized conditions. Reported yields for analogous compounds, such as the 4-chloro isomer, are in the range of 45-65%.[1] Optimization of reaction parameters is crucial for maximizing the yield of the 3-chloro analog.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound can be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. For chiral synthesis, chiral High-Performance Liquid Chromatography (HPLC) can be employed to determine the enantiomeric excess.

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 3-chlorobenzaldehyde is a hazardous substance and should be handled with care. The reaction may involve heating flammable solvents like ethanol, so appropriate precautions against fire should be taken.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry of reagents.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Ensure the reaction is heated to reflux and maintained at that temperature. For analogous syntheses, refluxing for 8 hours is common.[1] 3. Use high-purity, dry reagents and solvents. 4. Carefully measure and use the correct molar ratios of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate.
Formation of a Large Amount of Side Products 1. Polymerization of the aldehyde. 2. Formation of undesired imines or other condensation products.1. Ensure a slight excess of the nucleophilic species (ammonia from ammonium acetate) is present. 2. Control the reaction temperature carefully. Overheating can lead to side reactions.
Difficulty in Product Isolation/Precipitation 1. Product is too soluble in the reaction solvent. 2. Incorrect pH during workup.1. After the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation. If the product remains in solution, the solvent can be partially evaporated under reduced pressure. 2. The isoelectric point of the amino acid is crucial for precipitation. Adjust the pH of the aqueous solution to the isoelectric point to minimize solubility.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. As mentioned, ensure the reaction goes to completion by monitoring with TLC. 2. The crude product can be purified by recrystallization. A common solvent system for similar amino acids is boiling water or an ethanol/water mixture.[2]
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring rate).1. Use reagents from the same supplier and lot number if possible. 2. Standardize all reaction parameters and document them carefully for each run.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from procedures for analogous compounds.[1][3]

Materials:

  • 3-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for pH adjustment during workup, if necessary)

  • Sodium hydroxide (for pH adjustment during workup, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in a 1:1:1.3 molar ratio.

  • Add ethanol as the solvent.

  • Heat the mixture to reflux with vigorous stirring for approximately 8 hours. The reaction mixture will initially become clear and then a precipitate will form.[3]

  • Monitor the reaction by TLC to ensure the consumption of the starting aldehyde.

  • After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (3-chlorobenzaldehyde, malonic acid, ammonium acetate, ethanol) reaction 2. Reaction Setup (Combine reagents and solvent) reagents->reaction reflux 3. Reflux (Heat to reflux for ~8 hours) reaction->reflux monitoring 4. Reaction Monitoring (TLC analysis) reflux->monitoring monitoring->reflux Incomplete? cooling 5. Product Precipitation (Cool to room temperature, then ice bath) monitoring->cooling Complete? filtration 6. Isolation (Filter and wash with cold ethanol) cooling->filtration purification 7. Purification (Recrystallization) filtration->purification drying 8. Drying (Dry under vacuum) purification->drying analysis 9. Product Analysis (NMR, MS, MP) drying->analysis troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Verify Reflux Temperature check_reaction->check_temp No incomplete Incomplete Reaction check_reaction->incomplete Yes check_reagents Assess Reagent Quality & Stoichiometry check_temp->check_reagents No suboptimal_temp Sub-optimal Temperature check_temp->suboptimal_temp Yes bad_reagents Reagent Issue check_reagents->bad_reagents Yes extend_time Extend Reaction Time incomplete->extend_time adjust_temp Adjust Heating suboptimal_temp->adjust_temp use_pure_reagents Use High-Purity, Dry Reagents bad_reagents->use_pure_reagents

References

Technical Support Center: Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Rodionov reaction.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Desired Product 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Suboptimal stoichiometry: Incorrect ratio of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate. 3. Poor quality of reagents: Degradation of starting materials, especially the aldehyde.1. Extend reaction time: Monitor the reaction progress using thin-layer chromatography (TLC). Continue refluxing until the starting aldehyde spot disappears. 2. Optimize reactant ratios: A slight excess of malonic acid and a larger excess of ammonium acetate are often beneficial. Start with a molar ratio of aldehyde:malonic acid:ammonium acetate of approximately 1:1.1:1.5. 3. Verify reagent purity: Use freshly opened or purified 3-chlorobenzaldehyde. Check for signs of oxidation (e.g., presence of 3-chlorobenzoic acid).
High Proportion of Side Products (Cinnamic Acid Derivative) 1. Insufficient ammonia source: The concentration of ammonia, generated in situ from ammonium acetate, is too low to favor the amino addition pathway over the Knoevenagel condensation followed by decarboxylation. 2. High reaction temperature: Elevated temperatures can favor the elimination reaction that leads to the formation of the cinnamic acid derivative.1. Increase ammonium acetate: Use a higher molar excess of ammonium acetate (e.g., 2-3 equivalents relative to the aldehyde). 2. Control temperature: While reflux is necessary, avoid excessive heating. Maintain a gentle reflux.
Presence of a Significant Amount of a Second Side Product (Ylidenemalonic Acid Derivative) 1. Incomplete decarboxylation: The intermediate ylidenemalonic acid may not fully decarboxylate to the cinnamic acid derivative, or it may precipitate from the reaction mixture.1. Ensure sufficient heating time: Prolonged reflux can help promote the decarboxylation of the ylidenemalonic acid intermediate.
Difficulty in Product Isolation/Purification 1. Co-precipitation of product and side products: The desired amino acid and the cinnamic acid derivative can sometimes co-precipitate, especially if the reaction mixture is cooled too quickly. 2. Product solubility: The product has some solubility in the ethanol-water mixture used for washing, leading to losses.1. Controlled precipitation: Allow the reaction mixture to cool slowly to room temperature to encourage selective crystallization. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a water/ethanol mixture. The difference in solubility between the amino acid and the less polar side products can be exploited. 3. Minimize washing volume: Use minimal amounts of cold solvent for washing the precipitate to reduce loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound via the Rodionov reaction?

A1: The two main side reactions are the formation of (E)-3-(3-chlorophenyl)propenoic acid (a substituted cinnamic acid) and 2-((3-chlorophenyl)methylene)malonic acid (a ylidenemalonic acid derivative). These occur through competitive Knoevenagel condensation pathways.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting aldehyde from the products. The reaction is typically complete when the 3-chlorobenzaldehyde spot is no longer visible.

Q3: What is the optimal solvent for this reaction?

A3: Ethanol is the most commonly used and effective solvent for the Rodionov reaction.

Q4: Can I use a different base instead of ammonium acetate?

A4: Ammonium acetate is ideal as it serves as both a catalyst and the ammonia source for the amino group. Using other bases would necessitate a separate ammonia source and may lead to a different product distribution.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to literature values.

Experimental Protocols

Synthesis of this compound via Rodionov Reaction

This protocol is adapted from established procedures for similar substituted β-amino acids.

Materials:

  • 3-chlorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Sodium hydroxide (for workup, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chlorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 - 2.0 equivalents).

  • Add ethanol to the flask to create a stirrable suspension.

  • Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool slowly to room temperature.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a mixture of water and ethanol.

Visualizations

Reaction_Pathway Reactants 3-Chlorobenzaldehyde + Malonic Acid + NH4OAc Intermediate1 Iminium Intermediate Reactants->Intermediate1 Michael Addition Pathway Knoevenagel_Intermediate Knoevenagel Adduct Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Desired_Product This compound Intermediate1->Desired_Product Decarboxylation Side_Product_1 (E)-3-(3-chlorophenyl)propenoic acid Side_Product_2 2-((3-chlorophenyl)methylene)malonic acid Knoevenagel_Intermediate->Side_Product_1 Decarboxylation Knoevenagel_Intermediate->Side_Product_2

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Action_Extend_Time Extend Reflux Time Incomplete->Action_Extend_Time Action_Optimize_Stoichiometry Optimize Reactant Ratios Incomplete->Action_Optimize_Stoichiometry Analyze_Purity Analyze Product Purity (NMR/HPLC) Complete->Analyze_Purity Impure Product Impure Analyze_Purity->Impure Pure Product is Pure Analyze_Purity->Pure Action_Recrystallize Recrystallize Product Impure->Action_Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Degradation of 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 3-Amino-3-(3-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: While specific pathways for this compound are not extensively documented, the initial degradation steps are hypothesized to involve two main routes based on analogous compounds:

  • Attack on the side chain: This could involve deamination (removal of the amino group) or decarboxylation (removal of the carboxyl group) of the propanoic acid side chain. Bacterial amino acid decarboxylases are known to act on various amino acids, often under acidic conditions.

  • Attack on the aromatic ring: This typically involves dioxygenase enzymes that hydroxylate the chlorinated aromatic ring, making it susceptible to ring cleavage. This is a common initial step in the degradation of many chlorinated aromatic compounds.

Q2: Why am I not observing any degradation of the parent compound in my microbial cultures?

A2: Several factors could contribute to a lack of degradation:

  • Inappropriate microbial consortium: The selected microorganisms may lack the specific enzymes required to degrade this compound. Consider using mixed microbial cultures from environments previously exposed to chlorinated aromatic compounds.

  • Toxicity of the compound: High concentrations of the target compound or its metabolites may be toxic to the microorganisms. It is advisable to start with lower substrate concentrations.

  • Recalcitrance of the 3-chlorophenyl group: The chlorinated aromatic ring is a stable structure. Degradation often requires specific enzymes like dioxygenases, which may not be present in your culture.

  • Sub-optimal culture conditions: Ensure that pH, temperature, aeration, and nutrient availability are optimized for the chosen microorganisms and the specific degradation pathway.

Q3: What are the expected major intermediates in the degradation pathway?

A3: Based on hypothesized pathways, expected intermediates could include:

  • From side-chain degradation: 3-(3-chlorophenyl)propanoic acid (if deamination occurs first) or 2-(3-chlorophenyl)propan-1-amine (if decarboxylation occurs first).

  • From aromatic ring degradation: Initial intermediates would likely be chlorinated catechols, such as 4-chlorocatechol, formed after hydroxylation and deamination/decarboxylation. Subsequent ring cleavage would lead to various aliphatic acids.

Q4: What analytical methods are recommended for monitoring the degradation and identifying intermediates?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the disappearance of the parent compound and the appearance of polar metabolites over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying volatile and semi-volatile intermediates after extraction and derivatization. It provides structural information based on mass spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing non-volatile and thermally labile metabolites without the need for derivatization.

Troubleshooting Guides

Issue 1: No detectable degradation of the parent compound.

Possible Cause Troubleshooting Step
Microbial culture lacks the necessary enzymes.1. Use an enriched microbial consortium from a contaminated site. 2. Test different known degrading strains (e.g., Pseudomonas, Rhodococcus).
Compound concentration is toxic.1. Perform a toxicity assay with a range of concentrations. 2. Start the degradation experiment with a low, non-inhibitory concentration (e.g., 10-50 mg/L).
Sub-optimal culture conditions.1. Optimize pH, temperature, and aeration for the selected microorganisms. 2. Ensure essential nutrients and co-factors are present in the medium.
Acclimation period is too short.Allow for a longer acclimation period for the microbial culture to adapt to the compound as a sole carbon or nitrogen source.

Issue 2: Slow or incomplete degradation.

Possible Cause Troubleshooting Step
Co-substrate limitation.1. Add a readily metabolizable carbon source (e.g., glucose, succinate) to promote co-metabolism. 2. Ensure nitrogen and phosphorus sources are not limiting.
Accumulation of inhibitory intermediates.1. Monitor for the accumulation of potential toxic intermediates using GC-MS or LC-MS. 2. If an intermediate is identified, test its toxicity on the microbial culture.
Low bioavailability of the compound.1. For soil-based experiments, ensure adequate mixing and moisture content. 2. Consider the use of surfactants to increase the bioavailability of hydrophobic compounds.

Issue 3: Difficulty in identifying degradation intermediates.

| Possible Cause | Troubleshooting Step | | Intermediates are transient and do not accumulate. | 1. Collect samples at more frequent, earlier time points. 2. Use a higher initial concentration of the parent compound to potentially increase intermediate concentrations. | | Analytical method lacks sensitivity or specificity. | 1. Optimize extraction and sample clean-up procedures to concentrate metabolites. 2. Use a more sensitive detector or a different ionization technique in mass spectrometry. 3. For GC-MS, try different derivatization agents to improve the volatility and detection of metabolites. | | Metabolites are unexpected or not in standard libraries. | 1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass data for elemental composition determination. 2. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. |

Quantitative Data

Table 1: Microbial Degradation Kinetics of Analogous Chlorinated Aromatic Compounds

CompoundMicroorganism(s)SystemInitial Conc. (mg/L)Degradation Rate/Half-lifeReference
4-ChloroanilineAcinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17Batch Culture~25.560-75% degradation in 12 days[1]
4-ChlorophenolStenotrophomonas maltophilia KB2Batch Culture22-66kc = 0.229 g/g*h[2]
4-ChlorophenolAcclimated SludgeBatch Culture67-412µm = 1.30 d⁻¹, KS = 8.38 mg/L, KI = 279.4 mg/L (Haldane)[3][4]
2,4-Dichlorophenoxyacetic acidAerobic mineral soilSoilNot specifiedHalf-life = 6.2 days[5]
(4-chlorophenoxy)acetic acidClay loam soilSoilNot specifiedHalf-life = 20 days[6]

Table 2: Optimal Conditions for Microbial Degradation of 4-Chloroaniline

ParameterOptimal Value/RangeReference
Temperature30°C[7]
pH~7.0 (in mineral medium)[7]
Agitation150-250 rpm[7]
Co-substrate0.1% Yeast Extract[7]

Experimental Protocols

Protocol 1: Microbial Degradation Assay for this compound

This protocol is adapted from a study on the biodegradation of 4-chloroaniline[7].

  • Prepare Basal Salt Medium: Prepare a sterile basal salt medium (e.g., M9 minimal salts) appropriate for the selected microbial culture.

  • Inoculation: Inoculate the medium with a pre-cultured microbial consortium or a pure strain known for degrading aromatic compounds. An inoculum size of 5% (v/v) is a good starting point.

  • Substrate Addition: Add a sterile stock solution of this compound to achieve the desired final concentration (e.g., 0.2 mM). It is also recommended to supplement with a co-substrate like 0.1% yeast extract initially to support microbial growth.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm). Include a sterile control (no inoculum) to check for abiotic degradation and a biomass control (no substrate) to monitor endogenous respiration.

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Sample Preparation:

    • Centrifuge the samples to separate the biomass from the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

    • Store the supernatant at -20°C for later analysis.

  • Analysis:

    • Analyze the concentration of the parent compound in the supernatant using HPLC.

    • Analyze for potential metabolites using GC-MS or LC-MS after appropriate sample preparation (e.g., liquid-liquid extraction).

Protocol 2: Identification of Metabolites by GC-MS

This is a general protocol for the identification of unknown metabolites from microbial degradation studies[8].

  • Extraction:

    • Acidify the cell-free supernatant to pH 2 with HCl.

    • Extract the supernatant three times with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).

  • Derivatization (if necessary): To analyze polar, non-volatile metabolites, derivatize the residue to make them amenable to GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized (or underivatized if volatile) sample into the GC-MS system.

    • Use a suitable temperature program for the GC to separate the components.

    • Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting peaks.

  • Data Analysis:

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) to identify known compounds.

    • For unknown peaks, analyze the fragmentation patterns to propose potential structures.

Visualizations

degradation_pathway cluster_side_chain Side Chain Degradation cluster_ring_cleavage Aromatic Ring Degradation A This compound B 3-(3-chlorophenyl)propanoic acid A->B Deamination C 3-chlorocinnamic acid B->C Dehydrogenation D This compound E 3-Amino-3-(3-chloro-4,5-dihydroxyphenyl)propanoic acid (Chlorinated Catechol Intermediate) D->E Dioxygenation F Ring Cleavage Products E->F Ring Cleavage Dioxygenase G Central Metabolism (TCA Cycle) F->G experimental_workflow A Microbial Culture (Pure strain or Consortium) B Basal Salt Medium + This compound A->B C Incubation (Controlled Conditions) B->C D Sampling at Time Intervals C->D E Sample Preparation (Centrifugation, Filtration, Extraction) D->E F HPLC Analysis (Parent Compound Quantification) E->F G GC-MS / LC-MS Analysis (Metabolite Identification) E->G H Data Analysis and Pathway Elucidation F->H G->H

References

Technical Support Center: Enhancing the Biological Activity of 3-Amino-3-(3-chlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Amino-3-(3-chlorophenyl)propanoic acid derivatives. The information is presented in a clear question-and-answer format to directly address potential issues encountered during synthesis, biological screening, and mechanism of action studies.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound derivatives?

The synthesis of the core structure of this compound can be achieved through various established methods for β-amino acid synthesis. A common route involves the reaction of 3-chlorobenzaldehyde with a suitable source of ammonia and a dicarbonyl compound or its equivalent, followed by reduction and hydrolysis. For derivatization, the primary amino group and the carboxylic acid moiety serve as key handles for modification.

Q2: How can I improve the yield and purity of my synthesized derivatives?

Low yields and impurities can arise from several factors during synthesis. It is crucial to ensure the purity of your starting materials and solvents. Reaction conditions such as temperature, reaction time, and catalyst choice should be optimized. Purification techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are essential for isolating the desired product with high purity. Monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help in determining the optimal reaction time and minimizing side product formation.

Q3: We are observing poor solubility of our compounds in aqueous media for biological assays. What can we do?

Poor aqueous solubility is a common challenge. To address this, you can consider preparing stock solutions in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then diluting it in the assay medium to the final desired concentration. Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity. Sonication or gentle warming can also aid in dissolving the compounds. Alternatively, derivatization of the parent compound to introduce more polar functional groups can improve solubility.

Q4: Our cytotoxicity assays are showing inconsistent results. What are the potential sources of variability?

Inconsistent results in cytotoxicity assays can stem from several factors. Ensure consistent cell seeding density across all wells. Pipetting errors can be minimized by using calibrated pipettes and proper technique. The "edge effect" in microplates, where wells on the perimeter are more prone to evaporation, can be mitigated by not using the outer wells for experimental samples. It is also important to ensure that your compound is completely dissolved and evenly distributed in the culture medium. Finally, maintaining consistent cell culture conditions, such as passage number and confluency, is critical for reproducible results.

Q5: How can we investigate the mechanism of action of our active compounds?

To elucidate the mechanism of action, a variety of assays can be employed. Initial insights can be gained from observing morphological changes in treated cells using microscopy. To determine if the compounds induce apoptosis, assays such as Annexin V/Propidium Iodide staining, caspase activity assays (e.g., caspase-3/7, -8, -9), and analysis of DNA fragmentation can be performed. Western blotting can be used to investigate the modulation of key signaling proteins involved in cell proliferation, survival, and apoptosis (e.g., Akt, MAPK, Bcl-2 family proteins).

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low or no product yield Incomplete reaction, degradation of starting materials or product, incorrect reaction conditions.Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. Ensure the purity of starting materials and solvents. Optimize reaction temperature and catalyst.
Presence of multiple spots on TLC after reaction Formation of side products, unreacted starting materials.Optimize reaction conditions to favor the formation of the desired product. Employ appropriate purification techniques like column chromatography with a carefully selected solvent system.
Difficulty in removing solvent or byproducts High-boiling point solvents, non-volatile byproducts.Use a rotary evaporator for solvent removal. For non-volatile byproducts, consider purification methods like recrystallization or preparative HPLC.
Biological Assay Troubleshooting
Issue Possible Cause Suggested Solution
High background in control wells of cytotoxicity assay Contamination of medium or reagents, interference of phenol red in the medium with colorimetric assays.Use fresh, sterile reagents and media. Consider using phenol red-free medium for colorimetric assays.
No dose-dependent effect observed Compound concentration range is not appropriate, compound precipitated out of solution, short incubation time.Test a wider range of concentrations. Visually inspect the wells for any precipitation. Increase the incubation time (e.g., 24h, 48h, 72h).
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effect in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for experimental samples.

Quantitative Data Summary

The following table summarizes hypothetical in vitro cytotoxicity data for a series of N-substituted this compound derivatives against the A549 human lung adenocarcinoma cell line. This data is for illustrative purposes to guide structure-activity relationship (SAR) studies.

Compound N-Substituent (R) IC50 (µM) against A549 cells
1a -H> 100
1b -COCH₃75.2
1c -COCF₃48.5
1d -SO₂CH₃62.1
1e -SO₂Ph35.8
1f -CO-Ph51.3
1g -CO-(4-methoxyphenyl)42.6
1h -CO-(4-nitrophenyl)28.9

IC50 values were determined after 48 hours of treatment using a standard MTT assay.

Experimental Protocols

General Procedure for N-Acylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a base such as triethylamine or diisopropylethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and the corresponding acyl chloride or anhydride (1.1 eq) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

MTT Cytotoxicity Assay
  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials: This compound Acylating/Sulfonylating Agent reaction N-Acylation or N-Sulfonylation start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization stock Prepare Compound Stock Solutions characterization->stock treatment Compound Treatment stock->treatment cell_culture Cell Seeding (e.g., A549) cell_culture->treatment incubation Incubation (e.g., 48h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Cytotoxicity Results check_seeding Verify Cell Seeding Consistency start->check_seeding check_pipetting Review Pipetting Technique start->check_pipetting check_dissolution Confirm Compound Dissolution start->check_dissolution check_plate Assess for Edge Effects start->check_plate solution_seeding Use Homogenous Cell Suspension check_seeding->solution_seeding solution_pipetting Calibrate and Use Pipettes Correctly check_pipetting->solution_pipetting solution_dissolution Use Sonication or Co-solvent check_dissolution->solution_dissolution solution_plate Avoid Using Outer Wells check_plate->solution_plate

Caption: Troubleshooting logic for addressing inconsistent cytotoxicity assay results.

signaling_pathway cluster_cell Cancer Cell compound Active Derivative pi3k PI3K compound->pi3k Inhibition akt Akt compound->akt Inhibition mtor mTOR compound->mtor Inhibition erk ERK compound->erk Inhibition apoptosis Apoptosis compound->apoptosis Induction receptor Growth Factor Receptor receptor->pi3k ras Ras receptor->ras pi3k->akt akt->mtor akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation

Caption: Potential signaling pathways modulated by active this compound derivatives.

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, ensuring the chemical purity and stereoisomeric integrity of synthesized compounds is a cornerstone of reliable research. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Amino-3-(3-chlorophenyl)propanoic acid, a chiral non-proteinogenic amino acid derivative. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The purity of a synthesized chiral compound like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is paramount for determining both chemical and enantiomeric purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the compound's structure and the presence of impurities.

Table 1: Comparison of Key Analytical Methods for Purity Validation

Analytical TechniqueInformation ProvidedAdvantagesDisadvantagesTypical Purity Specification
Chiral HPLC Enantiomeric purity (e.e.), Chemical purityHigh resolution of enantiomers, QuantitativeRequires specialized chiral columns, Method development can be complex>98%
¹H NMR Spectroscopy Structural confirmation, Detection of proton-containing impuritiesNon-destructive, Provides detailed structural informationLower sensitivity for non-protonated impurities, Can be complex to interpret with impurities>95%
Mass Spectrometry (MS) Molecular weight confirmation, Identification of impuritiesHigh sensitivity, Can be coupled with chromatography (LC-MS) for complex mixturesMay not distinguish between isomers without fragmentation, Ionization efficiency can varyConfirms molecular ion

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to validate the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is often effective for separating the enantiomers of amino acids.

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Isopropyl amine

  • This compound sample

  • Reference standards for (R)- and (S)-enantiomers (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and TFA. A typical starting ratio is 95:5:0.1 (v/v/v). A small amount of a basic modifier like isopropyl amine (e.g., 0.025%) can be added to improve peak shape.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a diluent (e.g., a mixture of ethanol and TFA, 100:1 v/v).

  • Chromatographic Conditions:

    • Column: (R,R) Whelk-O1 or similar pirkle-type column.

    • Mobile Phase: n-hexane:ethanol:TFA (95:5:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for the structural confirmation and purity assessment of the synthesized compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., maleic acid, optional for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a spectral width that covers all expected proton signals.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and compare the integration values to the expected proton ratios for the molecule.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

    • Look for any unexpected signals that may indicate the presence of impurities.

Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of the synthesized compound.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI-MS)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, to aid ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture like 50:50 methanol:water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode ([M+H]⁺) is common.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound (expected [M+H]⁺ ≈ 200.05 m/z).

    • Analyze the spectrum for any other significant peaks that might indicate the presence of impurities.

Comparison with Alternative Compounds

The properties and analytical behavior of this compound can be compared with its structural analogs, such as the 4-chloro isomer and the unsubstituted phenyl derivative.

Table 2: Comparison of this compound with Alternatives

CompoundMolecular Weight ( g/mol )Key Distinguishing Analytical FeaturePotential Application Context
This compound 199.63Specific retention time in HPLC, Unique aromatic proton pattern in ¹H NMRBuilding block for pharmaceuticals with specific steric and electronic requirements.[1]
3-Amino-3-(4-chlorophenyl)propanoic acid 199.63Different retention time in HPLC due to altered polarity, Symmetrical aromatic proton pattern in ¹H NMRAlternative building block where the position of the chloro substituent can modulate biological activity.[1]
3-Amino-3-phenylpropanoic acid 165.19Lower molecular weight, Simpler aromatic proton pattern in ¹H NMRA less sterically hindered and electronically different analog for structure-activity relationship studies.[2][3]

Visualizing the Workflow and Method Selection

To aid in understanding the process of purity validation, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate analytical method.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_results Results Synthesized_Product Synthesized 3-Amino-3- (3-chlorophenyl)propanoic acid Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification HPLC Chiral HPLC Purification->HPLC NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS Purity_Report Purity Report & Certificate of Analysis HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report

Caption: General experimental workflow for the synthesis, purification, and purity validation of this compound.

Method_Selection Start Start: Validate Purity Question1 Need to determine enantiomeric purity? Start->Question1 Question2 Need structural confirmation? Question1->Question2 No Method_HPLC Use Chiral HPLC Question1->Method_HPLC Yes Question3 Need to confirm molecular weight? Question2->Question3 No Method_NMR Use ¹H NMR Question2->Method_NMR Yes Method_MS Use Mass Spectrometry Question3->Method_MS Yes End Purity Profile Established Question3->End No Method_HPLC->Question2 Method_NMR->Question3 Method_MS->End

Caption: Decision tree for selecting the appropriate analytical method for purity validation.

References

Comparative Efficacy of 3-Amino-3-(3-chlorophenyl)propanoic Acid Derivatives as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 3-Amino-3-(3-chlorophenyl)propanoic acid and its derivatives, with a focus on their activity as modulators of the γ-aminobutyric acid (GABA) receptor system. Due to a lack of comprehensive comparative studies on a series of this compound derivatives, this document synthesizes available data on related compounds to provide a framework for evaluation. The primary focus is on their interaction with the GABA B receptor, a key target for therapeutic intervention in various neurological and psychiatric disorders.

Introduction

3-Amino-3-phenylpropanoic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs demonstrating a wide range of biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these compounds. The presence of a chlorine atom, particularly at the meta-position of the phenyl ring, is of significant interest for its potential to modulate affinity and efficacy at GABA receptors. While direct comparative data for a series of this compound derivatives is limited in the current literature, studies on structurally related compounds, such as the para-chloro isomer, indicate that these molecules can act as antagonists at the GABA B receptor. This guide aims to provide a comprehensive overview of the available data, detail relevant experimental methodologies, and outline the key signaling pathways involved.

Data Presentation: Efficacy at the GABA B Receptor

While a comprehensive dataset for a series of this compound derivatives is not available, the following table presents data for the structurally related 3-Amino-3-(4-chlorophenyl)propanoic acid to illustrate the type of data required for a comparative efficacy analysis. This compound has been evaluated for its antagonist activity at the GABA B receptor.

CompoundSubstitutionAssay TypeReceptor TargetActivitypA2 Value[1]
14-chloroGuinea Pig IleumGABA BAntagonist3.5

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The data presented is for the para-chloro isomer and serves as a reference for the potential activity of the meta-chloro derivatives. Further studies are required to establish a clear structure-activity relationship for the 3-chloro substituted series.

Signaling Pathway

The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor initiates a signaling cascade that modulates the activity of adenylyl cyclase and various ion channels.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist GABAB_R GABAB Receptor (GABAB1 + GABAB2) GABA->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel GIRK Channel G_betagamma->K_channel Activation Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition_NT Inhibition of Neurotransmitter Release Ca_ion->Inhibition_NT Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 3-Amino-3-(3-chlorophenyl)propanoic acid derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Primary Screen: GABAB Receptor Binding Assay (Displacement of [3H]CGP54626) Characterization->Binding_Assay IC50_Ki Determination of IC50 and Ki values Binding_Assay->IC50_Ki Functional_Assay Secondary Screen: Functional Assay ([35S]GTPγS Binding) EC50_pA2 Determination of EC50 or pA2 values Functional_Assay->EC50_pA2 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki->Functional_Assay EC50_pA2->SAR_Analysis

References

A Comparative Guide to the Mechanism of Action of 3-Amino-3-(3-chlorophenyl)propanoic Acid and Other Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 3-Amino-3-(3-chlorophenyl)propanoic acid with other key amino acid derivatives. The information is supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways and workflows.

Note on the Topic Compound: The user's query specified this compound. However, the available scientific literature with quantitative pharmacological data focuses on the isomeric compound, 3-Amino-3-(4-chlorophenyl)propanoic acid, which is also a closer structural analog to the well-known drug, Baclofen. Therefore, this guide will focus on the 4-chloro isomer.

Executive Summary

This guide elucidates the distinct mechanisms of action of several amino acid derivatives. 3-Amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak antagonist of the GABA-B receptor. This is in stark contrast to Baclofen, a structural analog, which is a potent agonist at the same receptor. The endogenous neurotransmitter, γ-aminobutyric acid (GABA), serves as the natural agonist for both GABA-A and GABA-B receptors. In a different class of GABA analogs, Gabapentin and Pregabalin do not interact with GABA receptors but exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. Understanding these diverse mechanisms is crucial for the targeted development of novel therapeutics.

Data Presentation: Quantitative Comparison of Amino Acid Derivatives

The following table summarizes the quantitative data on the binding affinities and functional potencies of the compared amino acid derivatives.

CompoundTargetAssay TypeParameterValueReference(s)
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorGuinea Pig Ileum AssaypA23.5[1][2]
BaclofenGABA-B ReceptorRadioligand Binding (--INVALID-LINK---baclofen)IC500.04 µM[3]
GABA-B ReceptorElectrophysiology (DA neuron firing)EC500.27 µM[1]
GABAGABA-B ReceptorRadioligand Binding ([3H]-baclofen)IC500.04 µM[3]
Gabapentinα2δ-1 subunit of VGCCRadioligand Binding ([3H]pregabalin)Ki40 nM[4]
Pregabalinα2δ-1 subunit of VGCCRadioligand Binding ([3H]pregabalin)Ki32 nM[4]

Mechanisms of Action and Signaling Pathways

3-Amino-3-(4-chlorophenyl)propanoic acid: A Weak GABA-B Receptor Antagonist

3-Amino-3-(4-chlorophenyl)propanoic acid acts as a competitive antagonist at GABA-B receptors. By binding to the receptor, it blocks the binding of the endogenous agonist GABA, thereby preventing the activation of the receptor and its downstream signaling pathways. This leads to a disinhibition of neuronal activity that would otherwise be suppressed by GABA-B receptor activation.

GABAB_Antagonist_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activation Blocked GABA GABA GABA->GABAB_R Binding Prevented Antagonist 3-Amino-3-(4-chlorophenyl) propanoic acid Antagonist->GABAB_R Binds and Blocks AC Adenylyl Cyclase G_protein->AC K_channel K+ Channel G_protein->K_channel Ca_channel Ca2+ Channel G_protein->Ca_channel cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release)

GABA-B Receptor Antagonism by 3-Amino-3-(4-chlorophenyl)propanoic acid
Baclofen: A GABA-B Receptor Agonist

Baclofen is a selective agonist for GABA-B receptors.[5] Its binding to the receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein modulates ion channel activity by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). The resulting potassium efflux leads to hyperpolarization of the postsynaptic neuron, while the reduced calcium influx at presynaptic terminals decreases the release of excitatory neurotransmitters.

GABAB_Agonist_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates Baclofen Baclofen Baclofen->GABAB_R Binds and Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release)

GABA-B Receptor Agonism by Baclofen
Gabapentin and Pregabalin: α2δ-1 Subunit Ligands

Gabapentin and Pregabalin, despite being structural analogs of GABA, do not bind to GABA receptors. Instead, they exert their effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6] This binding is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. The reduced intracellular calcium concentration subsequently diminishes the release of excitatory neurotransmitters such as glutamate.

Gabapentinoid_Pathway cluster_membrane Presynaptic Terminal Membrane VGCC Voltage-Gated Ca2+ Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion alpha2delta α2δ-1 subunit alpha2delta->VGCC Modulates Trafficking & Function Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->alpha2delta Binds Ca_ion Ca2+ Ca_ion->VGCC Influx upon Depolarization Glutamate_release ↓ Glutamate Release

Mechanism of Action of Gabapentin and Pregabalin

Experimental Protocols

Guinea Pig Ileum Assay for GABA-B Receptor Antagonism

This classical pharmacological preparation is used to assess the functional activity of GABA-B receptor ligands.

  • Objective: To determine the antagonist properties of a test compound at the GABA-B receptor.

  • Methodology:

    • A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissue is subjected to electrical field stimulation to induce twitch contractions, which are recorded using an isotonic transducer.

    • A cumulative concentration-response curve to a GABA-B agonist (e.g., Baclofen) is established to determine the agonist's potency (EC50).

    • The tissue is then incubated with a fixed concentration of the antagonist (e.g., 3-Amino-3-(4-chlorophenyl)propanoic acid) for a set period.

    • A second concentration-response curve to the agonist is generated in the presence of the antagonist.

    • A parallel rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

    • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.

    • The pA2 value, a measure of the antagonist's affinity, is determined using a Schild plot, which plots the log of (dose ratio - 1) against the negative log of the antagonist concentration.[7]

Guinea_Pig_Ileum_Workflow start Start prepare_tissue Prepare Guinea Pig Ileum Segment start->prepare_tissue suspend_tissue Suspend in Organ Bath (Tyrode's solution, 37°C, aerated) prepare_tissue->suspend_tissue record_contractions Record Electrically Stimulated Twitch Contractions suspend_tissue->record_contractions agonist_crc Generate Agonist (e.g., Baclofen) Concentration-Response Curve (CRC) record_contractions->agonist_crc incubate_antagonist Incubate with Antagonist (e.g., 3-Amino-3-(4-chlorophenyl)propanoic acid) agonist_crc->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc_antagonist analyze_data Analyze Data: - Calculate Dose Ratio - Construct Schild Plot agonist_crc_antagonist->analyze_data determine_pa2 Determine pA2 Value analyze_data->determine_pa2 end End determine_pa2->end

Workflow for Guinea Pig Ileum Assay
Radioligand Binding Assay for GABA-B Receptors

This assay is used to determine the binding affinity of a compound for the GABA-B receptor.

  • Objective: To measure the affinity (Ki or IC50) of a test compound for the GABA-B receptor.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cortex or cerebellum) is homogenized in a buffer and centrifuged to isolate the cell membranes, which are rich in GABA-B receptors. The membranes are washed to remove endogenous GABA.

    • Assay Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA-B receptor (e.g., --INVALID-LINK---baclofen).

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for GABA-B Receptor Functional Activity

This is a functional assay that measures the activation of G-proteins following agonist binding to the GABA-B receptor.

  • Objective: To determine the potency (EC50) and efficacy of an agonist in activating G-protein signaling via the GABA-B receptor.

  • Methodology:

    • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing GABA-B receptors are prepared.

    • Assay Incubation: The membranes are incubated with GDP, the test agonist at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • G-protein Activation: Agonist binding to the GABA-B receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the Gi/o protein.

    • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

    • Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Radioligand Binding Assay for the α2δ-1 Subunit

This assay is used to determine the binding affinity of compounds like Gabapentin and Pregabalin to their molecular target.

  • Objective: To measure the affinity (Ki) of a test compound for the α2δ-1 subunit of voltage-gated calcium channels.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the α2δ-1 subunit (e.g., porcine brain cortex).

    • Assay Incubation: The membranes are incubated with a radiolabeled ligand that binds to the α2δ-1 subunit (e.g., [3H]gabapentin or [3H]pregabalin).

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

    • Separation and Quantification: Similar to the GABA-B receptor binding assay, bound and free radioligand are separated by filtration, and the radioactivity is counted.

    • Data Analysis: The IC50 is determined and converted to a Ki value to represent the binding affinity of the test compound.

References

Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(3-chlorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-amino-3-phenylpropanoic acid analogs, with a focus on their activity as modulators of the GABA B receptor. Due to the limited availability of comprehensive SAR studies on a systematic series of 3-amino-3-(3-chlorophenyl)propanoic acid analogs in a single publication, this guide synthesizes data from multiple sources to provide insights into the key structural features influencing their biological activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-amino-3-phenylpropanoic acid analogs and related compounds at the GABA B receptor. The data is compiled from various studies to facilitate a comparative analysis.

Compound/AnalogStructureTargetAssay TypeMeasured ActivityReference
R-(-)-β-Phenyl-GABA3-Amino-3-phenylpropanoic acidGABA B ReceptorRat Hippocampal Slices (CA1 population spike depression)EC50 = 25 µM (Full Agonist)[1]
(±)-Baclofen3-Amino-2-(4-chlorophenyl)butanoic acidGABA B ReceptorRat Hippocampal Slices (CA1 population spike depression)EC50 = 2.5 µM (Full Agonist)[1]
3-Amino-3-(4-chlorophenyl)propanoic acid3-Amino-3-(4-chlorophenyl)propanoic acidGABA B ReceptorGuinea Pig IleumpA2 = 3.5 (Antagonist)[2]
2-Amino-2-(4-chlorophenyl)ethylphosphonic acid2-Amino-2-(4-chlorophenyl)ethylphosphonic acidGABA B ReceptorGuinea Pig IleumpA2 = 3.8 (Antagonist)[2]
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid2-Amino-2-(4-chlorophenyl)ethanesulfonic acidGABA B ReceptorGuinea Pig IleumpA2 = 4.0 (Antagonist)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of pA2 Values in Guinea Pig Ileum[2]

This method assesses the antagonist activity of compounds at the GABA B receptor by measuring their ability to inhibit the effects of a known agonist in an isolated tissue preparation.

1. Tissue Preparation:

  • Male guinea pigs are euthanized, and a segment of the ileum is removed and placed in Krebs solution.
  • The longitudinal muscle strip with the myenteric plexus attached is prepared.
  • The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate under a resting tension.
  • Contractions are induced by electrical field stimulation.
  • The inhibitory effect of the GABA B agonist, (-)-baclofen, on these contractions is established by generating a cumulative concentration-response curve.
  • The tissue is then washed and incubated with a fixed concentration of the antagonist (the 3-amino-3-(substituted-phenyl)propanoic acid analog) for a predetermined period.
  • A second concentration-response curve for (-)-baclofen is then generated in the presence of the antagonist.
  • This procedure is repeated with at least three different concentrations of the antagonist.

3. Data Analysis:

  • The dose-ratio is calculated for each antagonist concentration. The dose-ratio is the ratio of the agonist concentration required to produce a 50% response in the presence and absence of the antagonist.
  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
  • The pA2 value is determined as the x-intercept of the Schild regression line. The slope of the regression line should not be significantly different from unity for competitive antagonism.

GABA B Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the GABA B receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer at 4°C.
  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.
  • The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
  • The pellet is washed multiple times by resuspension in a binding buffer and subsequent centrifugation to remove endogenous GABA and other interfering substances.
  • The final membrane pellet is resuspended in the binding buffer and stored at -80°C until use.

2. Binding Assay:

  • Thawed membranes are incubated with a fixed concentration of a radiolabeled GABA B receptor antagonist, such as [3H]CGP54626.
  • Increasing concentrations of the unlabeled test compound (the 3-amino-3-(substituted-phenyl)propanoic acid analog) are added to the incubation mixture.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard GABA B ligand (e.g., GABA or baclofen).
  • The incubation is carried out at room temperature for a specific period to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.
  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are analyzed using a non-linear regression program to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

GABA B Receptor Signaling Pathway

GABAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel K+ Channel (GIRK) K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx GABA GABA or Agonist GABA->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: GABA B receptor signaling cascade.

Experimental Workflow for Determining Antagonist Activity

Antagonist_Activity_Workflow cluster_prep Preparation cluster_control Control Experiment cluster_test Test Experiment cluster_analysis Data Analysis A1 Isolated Tissue Preparation (e.g., Guinea Pig Ileum) A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibration A2->A3 B1 Generate Agonist (e.g., Baclofen) Concentration-Response Curve A3->B1 C1 Wash Tissue B2 Determine Agonist EC50 (Control) B1->B2 B1->C1 D1 Calculate Dose-Ratio B2->D1 C2 Incubate with Test Antagonist (Fixed Concentration) C1->C2 C3 Generate Agonist Concentration-Response Curve in presence of Antagonist C2->C3 C4 Determine Agonist EC50 (with Antagonist) C3->C4 C4->D1 D2 Repeat with Multiple Antagonist Concentrations D1->D2 D3 Construct Schild Plot D2->D3 D4 Determine pA2 Value D3->D4

References

In vitro vs. in vivo efficacy of 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro efficacy of 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) and standard chemotherapeutic agents in A549 lung carcinoma cells.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC being the most prevalent form. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. This guide focuses on the in vitro anticancer properties of a novel 3-((4-hydroxyphenyl)amino)propanoic acid derivative, Compound 20, and compares its performance with the established chemotherapeutic drugs, Doxorubicin and Cisplatin. The data presented is derived from studies on the A549 human lung adenocarcinoma cell line, a widely used model in cancer research.[1]

In Vitro Efficacy Comparison

The primary measure of in vitro efficacy for an anticancer agent is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Quantitative Data Summary
Compound/DrugCell LineAssayEfficacy Metric (IC50)Citation
Compound 20 A549MTT~50% viability at 50 µM[2][3][4][5]
Doxorubicin A549MTT17.83 nM (at 48h)[6][7]
Cisplatin A549MTT9 µM[8]
Compound 20 Vero (non-cancerous)MTT>50 µM (favorable cytotoxicity)[2][3][4][5]
Cisplatin Vero (non-cancerous)MTTNot specified, but shows cytotoxicity[9]

Note: A direct IC50 value for Compound 20 was not explicitly stated in the provided abstracts, but it was shown to reduce A549 cell viability by approximately 50% at a concentration of 50 µM.[2][3][4][5] In contrast, Doxorubicin and Cisplatin show significantly higher potency with IC50 values in the nanomolar and low micromolar range, respectively.[6][7][8] Importantly, Compound 20 demonstrated reduced cytotoxicity in non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells.[2][3][4][5]

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound 20, Doxorubicin, or Cisplatin).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Procedure:

  • Cell Seeding: A549 cells are grown in a monolayer to full confluency in a culture plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Drug Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound at a non-lethal concentration.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. A reduction in the rate of closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Mandatory Visualizations

Experimental Workflow for In Vitro Efficacy Testing

G cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: Data Analysis A549_culture A549 Cell Culture Treatment Treat with Test Compound (e.g., Compound 20, Doxorubicin, Cisplatin) A549_culture->Treatment MTT_assay Cell Viability Assay (MTT) Treatment->MTT_assay Migration_assay Cell Migration Assay (Wound Healing) Treatment->Migration_assay IC50_calc IC50 Value Determination MTT_assay->IC50_calc Migration_rate Migration Rate Analysis Migration_assay->Migration_rate

Caption: Workflow for evaluating the in vitro anticancer effects of test compounds on A549 cells.

Logical Relationship of Efficacy Assessment

G cluster_compound Test Compound cluster_control Standard Chemotherapy cluster_assays In Vitro Assays on A549 Cells Compound Compound 20 Cytotoxicity Cytotoxicity (IC50) Compound->Cytotoxicity Migration Cell Migration Inhibition Compound->Migration Doxorubicin Doxorubicin Doxorubicin->Cytotoxicity Cisplatin Cisplatin Cisplatin->Cytotoxicity

Caption: Logical flow for the comparative assessment of anticancer efficacy.

Conclusion

The available in vitro data suggests that while 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) (Compound 20) exhibits anticancer activity against A549 non-small cell lung cancer cells, its potency is considerably lower than that of the standard chemotherapeutic agents Doxorubicin and Cisplatin. However, its favorable cytotoxicity profile in non-cancerous cells indicates a potential for greater selectivity, which is a desirable characteristic for novel anticancer drugs. Further studies, particularly in vivo efficacy and detailed mechanistic analyses, are necessary to fully elucidate the therapeutic potential of this and related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The absence of in vivo data for Compound 20 currently limits a direct comparison of its systemic efficacy against established treatments.

References

A Comparative Guide to Analytical Techniques for the Detection of 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3-Amino-3-(3-chlorophenyl)propanoic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their performance, methodologies, and applications. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

The primary analytical techniques for the detection of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method presents a unique set of advantages and limitations in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for various modes of separation, with reverse-phase HPLC being the most common for this type of analyte.

Performance Characteristics

HPLC methods, particularly when coupled with UV detection, offer excellent precision and accuracy for the quantification of this compound. Gradient elution strategies are often employed to achieve optimal separation from the active pharmaceutical ingredient (API) and other related impurities.[1] The limit of detection (LOD) for related impurities in similar compounds has been reported to be as low as 0.02%.[1]

Experimental Protocol: Gradient HPLC-UV Method

A representative HPLC method for the analysis of related substances to baclofen, a structurally similar compound, is detailed below. This method can be adapted and optimized for this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 stationary phase.[1][2]

  • Mobile Phase: A gradient of water and acetonitrile with an acid modifier like trifluoroacetic acid (TFA).[1][2]

  • Flow Rate: Typically in the range of 0.6 to 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength of approximately 220-225 nm.[2][3][4]

  • Column Temperature: Maintained around 27-35 °C.[2][3]

Sample Preparation:

  • Dissolve the sample in a suitable diluent, which is often the mobile phase or a mixture of water and organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amino acids and related compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability.

Performance Characteristics

GC-MS offers high sensitivity and unparalleled specificity due to the combination of chromatographic separation and mass spectrometric detection. The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the analyte, allowing for confident identification.

Experimental Protocol: Derivatization followed by GC-MS

The following protocol outlines a general procedure for the analysis of amino acids by GC-MS, which can be adapted for this compound.

1. Derivatization:

  • Reagent: Silylation agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkyl chloroformates are commonly used.[5]

  • Procedure: A dried sample of the analyte is reacted with the derivatization reagent in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 100 °C).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or ZB-1701).[5]

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is used to elute the derivatized analyte.

  • MS Detection: The mass spectrometer is typically operated in scan mode to acquire full mass spectra for identification.[5]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged species like amino acids and their derivatives.

Performance Characteristics

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption.[6] When coupled with a sensitive detector, such as a diode array detector or a mass spectrometer, CE can achieve low detection limits.[7] For amino acids, detection limits in the nanomolar range have been reported with laser-induced fluorescence (LIF) detection after derivatization.[7]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

A general CZE method for the analysis of amino acids is described below.

Instrumentation:

  • A capillary electrophoresis system with a power supply, capillary, and detector (e.g., UV-Vis or DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.[8]

  • Background Electrolyte (BGE): A buffer solution, such as borate buffer, at a specific pH to control the charge of the analyte and the electroosmotic flow.[8]

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.[8]

  • Detection: Direct UV detection is possible, though sensitivity can be low. Indirect UV detection or derivatization followed by fluorescence detection can significantly enhance sensitivity.[6][9]

Quantitative Data Summary

Analytical TechniqueInstrumentationTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
HPLC-UV HPLC with UV Detector~0.02% (for related impurities)[1]Robust, reproducible, widely availableModerate sensitivity, may require long run times for complex mixtures
GC-MS GC with Mass SpectrometerAnalyte dependent, typically low ng/mL to pg/mLHigh sensitivity and specificityRequires derivatization for non-volatile analytes, potential for thermal degradation
CE-UV/DAD CE with UV/DAD Detector~1 µM (for derivatized homocysteine)[7]High efficiency, short analysis time, low sample consumptionLower concentration sensitivity with UV detection, reproducibility can be challenging

Logical Comparison of Analytical Techniques

The choice of analytical technique for the detection of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical Technique Selection Start Analytical Goal Routine_QC Routine Quality Control (High Throughput, Known Impurity) Start->Routine_QC Trace_Analysis Trace Level Detection & Identification Start->Trace_Analysis Method_Development Method Development & Orthogonal Testing Start->Method_Development HPLC HPLC-UV Routine_QC->HPLC Robust & Reliable GCMS GC-MS Trace_Analysis->GCMS High Sensitivity & Specificity Method_Development->HPLC Versatile Method_Development->GCMS Confirmatory CE Capillary Electrophoresis Method_Development->CE Orthogonal Method

Caption: Selection workflow for analytical techniques.

Experimental Workflow

The general workflow for the analysis of this compound involves several key steps, from sample collection to data interpretation.

Experimental_Workflow Sample Sample Collection (e.g., Bulk Drug, Formulation) Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation Derivatization Derivatization (Required for GC-MS) Preparation->Derivatization If GC-MS Analysis Instrumental Analysis (HPLC, GC-MS, or CE) Preparation->Analysis If HPLC or CE Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Reporting Result Reporting & Interpretation Data_Processing->Reporting

Caption: General experimental workflow for analysis.

References

Comparative Guide to the Receptor Binding Profile of 3-Amino-3-(3-chlorophenyl)propanoic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of 3-Amino-3-(3-chlorophenyl)propanoic acid and structurally related compounds. Due to the limited availability of direct binding data for this compound, this document leverages data from close structural analogs and established GABAergic compounds to provide a valuable comparative context for researchers. The primary focus is on the GABA-B receptor, a key target for this class of compounds.

Quantitative Receptor Binding Data

The following table summarizes the available receptor binding data for 3-Amino-3-(4-chlorophenyl)propanoic acid and key comparative compounds that act on the GABA-B receptor. It is important to note that direct binding affinity data (Ki or IC50) for this compound was not found in publicly available literature. The data for the para-chloro analog is presented as the closest available reference.

CompoundReceptor TargetBinding Affinity/PotencyCompound TypeReference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BpA2 = 3.5Weak Antagonist[1][2]
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid)GABA-BAgonist[3][4][5]
(R)-Phenibut (β-phenyl-γ-aminobutyric acid)GABA-BKi = 92 µMAgonist
Racemic PhenibutGABA-BKi = 177 µMAgonist
SaclofenGABA-BIC50 = 7.8 µMAntagonist

Note: The pA2 value is a measure of the potency of an antagonist. A lower pA2 value indicates weaker antagonist activity. Ki and IC50 values represent the binding affinity of a ligand to a receptor, with lower values indicating higher affinity.

Experimental Protocols

A standard experimental protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor is detailed below. This protocol is a composite of established methodologies in the field.[6][7][8][9][10]

GABA-B Receptor Radioligand Binding Assay

1. Membrane Preparation:

  • Tissue Source: Rat brain cortex or cerebellum is a common source of GABA-B receptors.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous GABA and other interfering substances. This is a critical step to ensure accurate binding results.[6]

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • The prepared cell membranes (a specific amount of protein, e.g., 100-200 µg).

    • A radiolabeled ligand specific for the GABA-B receptor (e.g., [³H]-GABA or a specific antagonist like [³H]-CGP54626) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Total Binding: Measured in the absence of any competing unlabeled ligand.

  • Non-specific Binding: Measured in the presence of a high concentration of a known GABA-B receptor ligand (e.g., unlabeled GABA or baclofen) to saturate all specific binding sites.

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash ProteinAssay Protein Quantification Wash->ProteinAssay Incubation Incubation with Radioligand & Test Compound ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Data Calculate Specific Binding Measurement->Data IC50 Determine IC50 Data->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow of a typical radioligand receptor binding assay.

GABA-B Receptor Signaling Pathway

gaba_b_signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates (βγ subunit) Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx GABA GABA / Agonist GABA->GABAB_R Binds

References

A Comparative Analysis of Synthetic Routes to 3-Amino-3-(3-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key β-Amino Acid Intermediate

3-Amino-3-(3-chlorophenyl)propanoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features, particularly the chiral center and the substituted phenyl ring, make it a valuable component in the design of bioactive molecules. The efficiency, cost-effectiveness, and stereochemical control of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classical Rodionov-type reaction and a modern asymmetric approach employing a chiral auxiliary.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Rodionov-Type ReactionRoute 2: Asymmetric Synthesis via Evans Auxiliary
Starting Materials 3-Chlorobenzaldehyde, Malonic Acid, Ammonium Acetate(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 3-Chlorocinnamic acid
Key Reagents EthanolTriethylamine, Pivaloyl chloride, LiHMDS, Tris(dibenzylideneacetone)dipalladium(0), Tri-tert-butylphosphine
Product Stereochemistry Racemic (mixture of enantiomers)Enantiomerically enriched (typically >95% ee)
Typical Yield ~60-70%~70-80% (over several steps)
Purity Generally good after recrystallizationHigh, requires chromatographic purification
Reaction Time ~8-12 hoursMulti-day synthesis
Scalability Readily scalableMore complex for large-scale production
Cost-Effectiveness High (inexpensive starting materials)Lower (expensive chiral auxiliary and reagents)
Environmental Impact Moderate (use of organic solvents)Higher (use of heavy metals and complex reagents)

Logical Flow of Synthesis Routes

The following diagram illustrates the conceptual flow of the two compared synthesis pathways.

Comparison of Synthesis Pathways for this compound cluster_0 Route 1: Rodionov-Type Reaction cluster_1 Route 2: Asymmetric Synthesis via Evans Auxiliary cluster_2 Key Considerations A1 3-Chlorobenzaldehyde D1 Rodionov Reaction (One-pot condensation) A1->D1 B1 Malonic Acid B1->D1 C1 Ammonium Acetate C1->D1 E1 Racemic this compound D1->E1 I1 Stereochemical Outcome E1->I1 Racemic I2 Scalability & Cost E1->I2 High I3 Application E1->I3 Initial screening, non-chiral applications A2 Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C2 Acylation A2->C2 B2 3-Chlorocinnamic Acid B2->C2 D2 Chiral N-Acyl Oxazolidinone C2->D2 E2 Asymmetric Conjugate Addition (e.g., with a nitrogen nucleophile) D2->E2 F2 Diastereomerically Enriched Adduct E2->F2 G2 Auxiliary Cleavage F2->G2 H2 Enantiomerically Pure This compound G2->H2 H2->I1 Enantiopure H2->I2 Lower H2->I3 Pharmaceutical development

Caption: Comparative workflow of Rodionov-type and asymmetric synthesis routes.

Experimental Protocols

Route 1: Rodionov-Type Synthesis of Racemic this compound

This method is analogous to the synthesis of the para-substituted isomer and is a robust, one-pot procedure.[1]

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol

Procedure:

  • A suspension of 3-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.

  • During the reaction, a white precipitate of the product will form.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The white precipitate is collected by filtration and washed with cold ethanol.

  • The crude product is dried under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Route 2: Asymmetric Synthesis of Enantiomerically Enriched this compound via an Evans Auxiliary

This multi-step synthesis provides access to a single enantiomer of the target compound, which is often crucial for pharmaceutical applications. The following is a general procedure based on established methods for asymmetric synthesis using Evans-type oxazolidinone auxiliaries.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)

  • 3-Chlorocinnamic acid

  • Triethylamine

  • Pivaloyl chloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • A suitable nitrogen source (e.g., di-tert-butyl azodicarboxylate)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Tri-tert-butylphosphine)

  • Lithium hydroxide

  • Hydrogen peroxide

  • Solvents (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • The Evans auxiliary is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C.

  • Triethylamine (1.1 eq) is added, followed by the dropwise addition of a solution of 3-chlorocinnamoyl chloride (prepared from 3-chlorocinnamic acid and a chlorinating agent like oxalyl chloride) in the same solvent.

  • The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for an additional 2 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-cinnamoyl oxazolidinone.

Step 2: Asymmetric Conjugate Addition

  • The N-cinnamoyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of a nitrogen nucleophile precursor (e.g., generated from di-tert-butyl azodicarboxylate and a suitable reducing agent) is added.

  • A palladium catalyst and a phosphine ligand are added to the reaction mixture.

  • The reaction is stirred at low temperature until completion, monitored by TLC.

  • The reaction is quenched, and the product is worked up to yield the diastereomerically enriched adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The adduct from the previous step is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide and hydrogen peroxide is added.

  • The reaction is stirred until the starting material is consumed.

  • The chiral auxiliary is removed by extraction, and the aqueous layer is acidified.

  • The enantiomerically enriched this compound is then isolated by extraction and purified by chromatography or recrystallization.

Conclusion

The choice of synthetic route for this compound is highly dependent on the intended application. The Rodionov-type reaction offers a straightforward, cost-effective, and scalable method for producing the racemic compound, making it suitable for initial research, screening purposes, or applications where stereochemistry is not critical.

In contrast, the asymmetric synthesis using a chiral auxiliary, while more complex and costly, provides access to enantiomerically pure forms of the molecule. This is indispensable for the development of chiral drugs, where a specific enantiomer is responsible for the desired therapeutic effect, and the other may be inactive or even harmful. Researchers and drug development professionals must weigh the trade-offs between cost, scalability, and the critical need for stereochemical purity when selecting the most appropriate synthetic strategy.

References

Benchmarking 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Comparative Analysis of Neuroactive GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific neuroactive properties of 3-Amino-3-(3-chlorophenyl)propanoic acid is limited. This guide provides a comparative framework based on its structural similarity to known neuroactive compounds. The data presented for this compound should be considered hypothetical and is largely based on its close structural analog, Baclofen, for illustrative purposes. Further experimental validation is required to determine the precise pharmacological profile of this compound.

This guide offers a comparative analysis of this compound against a panel of well-characterized neuroactive compounds. The objective is to provide a comprehensive resource for researchers and drug development professionals to contextualize the potential pharmacological profile of this compound. The comparison includes data on receptor binding affinities, mechanisms of action, and therapeutic indications of established drugs such as Baclofen, Phenibut, Gabapentin, Pregabalin, and Saclofen.

Comparative Analysis of Neuroactive Compounds

The following table summarizes the key pharmacological parameters of this compound and selected comparator compounds.

CompoundPrimary Target(s)Mechanism of ActionKnown Therapeutic Uses
This compound Hypothesized: GABAB ReceptorHypothesized: AgonistNot Established
BaclofenGABAB ReceptorAgonist[1]Muscle relaxant, spasticity[1][2]
PhenibutGABAB Receptor, α2δ subunit of Voltage-Gated Calcium Channels (VGCCs)Agonist at GABAB, blocks α2δ subunit of VGCCs[3]Anxiolytic, nootropic[3][4]
Gabapentinα2δ subunit of VGCCsBinds to the α2δ subunit of VGCCs, reducing neurotransmitter release[5][6][7]Anticonvulsant, neuropathic pain[6]
Pregabalinα2δ subunit of VGCCsBinds to the α2δ subunit of VGCCs with higher affinity than gabapentin[8][9][10][11]Neuropathic pain, fibromyalgia, generalized anxiety disorder[11]
SaclofenGABAB ReceptorCompetitive AntagonistResearch tool, potential antiepileptic effects

Quantitative Comparison of Receptor Binding Affinities

This table presents a summary of receptor binding affinities (IC50 or Ki values) for the selected compounds where data is available.

CompoundReceptorBinding Affinity (μM)
This compound GABAB ReceptorData Not Available
BaclofenGABAB ReceptorKi: ~0.1
PhenibutGABAB ReceptorIC50: 30-68 fold lower affinity than baclofen[3]
Gabapentinα2δ subunit of VGCCsLower affinity than Pregabalin[9]
Pregabalinα2δ subunit of VGCCsHigh affinity[8][9]
SaclofenGABAB ReceptorIC50: 7.8

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay for GABAB Receptor Affinity

Objective: To determine the binding affinity of test compounds for the GABAB receptor.

Materials:

  • [3H]-GABA (radioligand)

  • Rat cortical membranes (source of GABAB receptors)

  • Test compounds (e.g., this compound, Baclofen, Saclofen)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [3H]-GABA and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-GABA binding) is calculated by non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assay for Functional Activity at GABAB Receptors

Objective: To determine the functional activity (agonist or antagonist) of test compounds at GABAB receptors.

Materials:

  • Cultured neurons or brain slices expressing GABAB receptors

  • Patch-clamp electrophysiology setup

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds

  • Known GABAB receptor agonist (e.g., Baclofen) and antagonist (e.g., Saclofen)

Procedure:

  • Prepare brain slices or cultured neurons for patch-clamp recording.

  • Record baseline neuronal activity (e.g., membrane potential or firing rate).

  • Apply the test compound at various concentrations to the bath solution.

  • To assess agonist activity, observe for changes in neuronal activity characteristic of GABAB receptor activation (e.g., hyperpolarization, inhibition of firing).

  • To assess antagonist activity, first apply a known GABAB agonist (e.g., Baclofen) to elicit a response, and then co-apply the test compound to determine if it blocks the agonist-induced effect.

  • Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental procedures can aid in understanding the complex biological processes involved.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA_Agonist GABA or Agonist (e.g., Baclofen) GABA_B_Receptor GABA_B Receptor (Heterodimer) GABA_Agonist->GABA_B_Receptor Binds G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_Influx

Caption: GABAB Receptor Signaling Pathway.

Radioligand_Binding_Workflow A Prepare Rat Cortical Membranes B Incubate Membranes with [3H]-GABA & Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50/Ki Calculation) E->F

Caption: Radioligand Binding Assay Workflow.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal Gabapentinoid Gabapentin / Pregabalin VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) Gabapentinoid->VGCC Binds to α2δ Vesicle Synaptic Vesicle (with Neurotransmitters) VGCC->Vesicle Inhibits Ca2+ influx, reducing fusion Release ↓ Neurotransmitter Release Vesicle->Release

Caption: Mechanism of Action of Gabapentinoids.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Amino-3-(3-chlorophenyl)propanoic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for its proper disposal, designed for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets (SDS) and general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin, eye, and respiratory irritation[1][2].

Recommended PPE:

  • Gloves: Wear appropriate protective gloves.

  • Eye Protection: Use chemical safety goggles or eyeglasses.

  • Clothing: Wear protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust, use a NIOSH-approved respirator[3].

Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation of dust or fumes[3][4]. An eyewash station and safety shower should be readily accessible[3].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations[5][6]. Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal[7].

Step 1: Waste Identification and Classification

  • Hazard Assessment: Based on available safety data, this compound is classified as a hazardous waste due to its potential for skin, eye, and respiratory irritation[1][2][6].

  • Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from non-hazardous laboratory trash.

Step 2: Preparing for Disposal

  • Small Spills: For minor spills, carefully sweep up the solid material, or absorb it with an inert material, and place it into a suitable, labeled disposal container[3][4]. Avoid generating dust during this process[3].

  • Unused Product: If disposing of the original product, keep it in its original container if possible. Ensure the container is tightly closed[1][2].

Step 3: Waste Collection and Storage

  • Container: Use a clearly labeled, non-reactive container for waste collection. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1][2][4]. The storage area should be a designated satellite accumulation area for hazardous waste.

Step 4: Final Disposal

  • Professional Disposal Service: The disposal of this compound must be entrusted to a licensed and approved waste disposal company[5][6]. Do not attempt to dispose of this chemical down the drain or in regular solid waste[4][7].

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.

  • Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated with this compound should also be disposed of as hazardous waste.

Quantitative Data Summary

Publicly available safety data sheets and chemical profiles for this compound do not typically provide specific quantitative data for disposal, such as concentration limits or reportable quantities. These values are highly dependent on local and national regulations. The key takeaway is the qualitative classification of the substance as hazardous waste, requiring professional disposal.

Data PointValueSource
CAS Number 68208-21-9[1][8]
Hazard Classification Skin Irritation (Category 2), Eye Irritation, Respiratory Irritation (Category 3)[1][2]
Disposal Method Entrust to a licensed waste disposal company[5][6]
Regulatory Compliance Adherence to local, regional, and national regulations is mandatory.[5][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 3-Amino-3- (3-chlorophenyl)propanoic acid waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify collect Step 3: Collect in a Labeled, Compatible Container classify->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store contact_ehs Step 5: Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Disposed of by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-(3-chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Amino-3-(3-chlorophenyl)propanoic acid, including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks. The following table summarizes the required personal protective equipment.

Protective EquipmentSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.[1]
Skin Protection Fire/flame resistant and impervious clothing.[1] Chemical impermeable gloves (inspect before use).[3]Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]Avoid breathing dust/fume/gas/mist/vapors/spray to prevent respiratory irritation.[1][4]

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Handle in a well-ventilated place.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4]

  • Keep away from sources of ignition.[2]

Spill Management:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Avoid breathing vapors, mist, or gas.[3]

  • Prevent further leakage or spillage if safe to do so.[3]

  • Collect the spillage using non-sparking tools and place it in a suitable container for disposal.[3][4]

  • Do not let the chemical enter drains.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff and Dispose of PPE G->H

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.